PF-06928215
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGCLHXUPGUSZ-HIFRSBDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-06928215 cGAS inhibitor mechanism of action
An In-depth Technical Guide on the Mechanism of Action of PF-06928215, a cGAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), triggers the innate immune system through the STING (Stimulator of Interferon Genes) pathway.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[2][3] this compound is a potent, high-affinity, small-molecule inhibitor of cGAS.[1][4] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic dsDNA, a danger signal associated with viral or bacterial infections and cellular damage.[1][3]
Pathway Activation:
-
DNA Sensing: cGAS binds to dsDNA in the cytoplasm.[5]
-
Conformational Change: This binding induces a conformational change in cGAS, activating its enzymatic function.[5]
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3]
-
STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum membrane.[1]
-
Downstream Signaling: This binding event causes a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6]
-
Gene Expression: Phosphorylated IRF3 translocates to the nucleus, driving the expression of Type I interferons and other inflammatory cytokines, which orchestrate an immune response.[3][6]
Mechanism of Action of this compound
This compound is a substrate-competitive inhibitor that directly targets the enzymatic activity of cGAS.[7] It was identified through NMR screening of a fragment library and subsequently optimized using structure-based drug design to achieve high affinity and potency.[3]
-
Binding Site: The inhibitor binds directly to the cGAS active site, the same pocket where the substrates ATP and GTP bind.[2][6][8]
-
Competitive Inhibition: By occupying the active site, this compound competitively prevents the binding of ATP and GTP, thereby blocking the synthesis of cGAMP.[7][9]
-
Structural Interaction: X-ray crystallography studies (PDB: 5V8N, 6NAO, 6LRC) reveal that the alkyl chain of this compound forms interactions within a small hydrophobic pocket of cGAS created by residues Tyr436 and His437, contributing to its high binding affinity.[5][8][9]
Quantitative Data
The development of this compound from an initial fragment hit involved significant improvements in binding affinity and inhibitory activity.[3]
| Compound | Binding Affinity (KD) to cGAS | cGAS Inhibition (IC50) | Assay Method |
| Fragment Hit (Cmpd 15) | > 1000 µM | 78 µM | NMR / FP Assay |
| Intermediate (Cmpd 19) | 2.7 µM | < 20 µM | SPR / FP Assay |
| This compound | 200 nM | 4.9 µM | SPR / FP Assay |
| Data sourced from Hall J, et al. (2017) PLOS ONE.[1][3] |
Experimental Protocols
The discovery and characterization of this compound were enabled by several key biochemical and biophysical assays.
Fluorescence Polarization (FP) Assay for cGAS Activity
This high-throughput assay was developed to quantify the production of cGAMP by cGAS.[4] It relies on the competition between enzyme-produced cGAMP and a fluorescently labeled cGAMP tracer for binding to a high-affinity monoclonal antibody.
Methodology:
-
Enzymatic Reaction: The cGAS enzyme is incubated with dsDNA, ATP, GTP, and the test compound (e.g., this compound) in an appropriate buffer.
-
Quenching: The reaction is stopped by the addition of EDTA.
-
Detection: A solution containing a Cy5-labeled cGAMP tracer and a specific anti-cGAMP monoclonal antibody (mAb 80-2) is added to the quenched reaction.
-
Competition: The cGAMP produced by the enzyme competes with the Cy5-cGAMP tracer for binding to the antibody.
-
FP Measurement: The fluorescence polarization of the sample is measured. High levels of cGAMP production lead to less tracer binding to the antibody, resulting in a low polarization signal. Conversely, inhibition of cGAS results in a high polarization signal.
-
Data Analysis: IC50 values are determined by plotting the polarization signal against the inhibitor concentration.
cGAS Activity Mass Spectrometry Assay
This orthogonal method provides a direct and quantitative measurement of 2',3'-cGAMP formation.
Methodology:
-
Reaction Setup: cGAS (100 nM) is incubated with interferon-stimulatory DNA (ISD, 100 nM), ATP (1 mM), and GTP (0.3 mM) in a buffer containing 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20 at pH 7.5.[3]
-
Incubation: The reaction proceeds for 30 minutes at 37°C.[3]
-
Termination: The reaction is stopped with the addition of 50 mM EDTA.[3]
-
Analysis: The amount of 2',3'-cGAMP produced is quantified using mass spectrometry analysis.[3]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR was used to measure the binding kinetics and affinity (KD) of this compound to the cGAS protein.[7]
Methodology:
-
Immobilization: The cGAS protein is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte), such as this compound, are flowed over the chip surface.
-
Binding Measurement: The binding of the inhibitor to cGAS is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Kinetic Analysis: Sensorgrams (RU vs. time) are generated. The association rate (kₐ) and dissociation rate (kₔ) are calculated from these curves.
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation and association rates (kₔ/kₐ).
Cellular and In Vivo Activity
The cellular activity of this compound has shown context-dependent results.
-
Initial Findings: Early reports indicated that despite its high biochemical potency, this compound did not show activity in cellular assays that measure dsDNA-induced interferon expression, a result attributed to potentially poor cell permeability.[5][10]
-
Recent Evidence: A more recent study demonstrated that this compound could effectively reduce the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by macrophages in an in vitro model of Chagas cardiomyopathy.[11] This suggests that under certain conditions or in specific cell types, the inhibitor can access intracellular cGAS and exert a biological effect.
Conclusion
This compound is a well-characterized, high-affinity cGAS inhibitor that acts by competitively binding to the enzyme's active site and preventing cGAMP synthesis.[6][7] Its discovery was facilitated by the development of a novel, high-throughput fluorescence polarization assay.[2] While initial studies questioned its cellular efficacy, emerging evidence suggests it can be active in certain biological contexts.[5][11] As a potent and selective tool compound with a defined mechanism of action and available co-crystal structures, this compound remains an invaluable asset for researchers investigating the biological roles of the cGAS-STING pathway and for the development of next-generation cGAS inhibitors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 4. You are being redirected... [prosci-inc.com]
- 5. Regulation and inhibition of the DNA sensor cGAS | EMBO Reports [link.springer.com]
- 6. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
PF-06928215: A Technical Guide to the Discovery and Preclinical Development of a High-Affinity cGAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06928215 is a potent and high-affinity small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor of the innate immune system. Inappropriate activation of the cGAS-STING (Stimulator of Interferon Genes) signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, such as Systemic Lupus Erythematosus (SLE).[1][2] Consequently, cGAS presents a compelling target for therapeutic intervention. This document details the discovery, mechanism of action, and preclinical development of this compound, originating from a fragment-based screening effort and optimized through structure-based drug design. We provide a summary of its biochemical properties, detailed experimental protocols for its characterization, and visualizations of its place in the cGAS-STING pathway and the workflow that led to its discovery.
Introduction: The cGAS-STING Pathway
The presence of double-stranded DNA (dsDNA) in the cytoplasm is a danger signal that triggers a potent innate immune response.[3][4] cGAS is the primary sensor of this cytosolic dsDNA, which can originate from invading pathogens or from self-DNA released during cellular stress and damage.[4] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a unique second messenger, 2',3'-cyclic GMP-AMP (cGAMP), from ATP and GTP.[1][5][6] cGAMP then binds to the STING protein on the endoplasmic reticulum membrane.[7] This binding event activates STING, leading to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other pro-inflammatory cytokines, initiating a powerful anti-viral and inflammatory response.[3][7]
Dysregulation of this pathway, leading to chronic activation by self-DNA, is linked to several autoimmune conditions, making cGAS inhibitors like this compound valuable as both research tools and potential therapeutics.[2][6][8]
Discovery and Optimization
The discovery of this compound was a multi-stage process that began with fragment-based screening and concluded with a highly optimized lead compound.[1][3]
-
Fragment Screening: An initial Nuclear Magnetic Resonance (NMR) screen of a fragment library was conducted to identify low-molecular-weight compounds that bind to the cGAS active site. This effort identified a weakly binding fragment that served as the starting point for chemical optimization.[1][3]
-
Structure-Based Design: X-ray crystallography was used to determine the binding mode of the initial fragment and subsequent analogs within the cGAS catalytic site. This structural information guided the medicinal chemistry strategy.
-
Lead Optimization: Chemical modifications were systematically made to the fragment hit to improve binding affinity and inhibitory potency. This optimization process led to the identification of intermediate compounds and ultimately to this compound, which demonstrated a significant increase in affinity and activity by binding competitively in the nucleotide-binding site.[1][3]
A key enabler for this process was the development of a novel, high-throughput fluorescence polarization (FP) assay, which allowed for rapid screening and characterization of inhibitor potency.[1][3][8]
Quantitative Data
The biochemical potency and binding affinity of this compound and key precursor compounds were determined using various assays. The data highlights the successful optimization from a low-affinity fragment to a high-affinity lead.
| Compound | cGAS Inhibition IC50 (μM)[1][3] | Binding Affinity (KD) vs. cGAS (μM)[1][3] | Assay Method |
| Compound 15 | 78 | Not Reported | Fluorescence Polarization |
| Compound 17 | < 20 | Not Reported | Fluorescence Polarization |
| Compound 18 | < 20 | Not Reported | Fluorescence Polarization |
| Compound 19 | Not Reported | 2.7 | Surface Plasmon Resonance |
| This compound | 4.9 | 0.2 | Fluorescence Polarization / Surface Plasmon Resonance |
Experimental Protocols
Detailed methodologies were crucial for the discovery and characterization of this compound.
cGAS Activity Mass Spectrometry Assay
This assay directly measures the enzymatic product of cGAS, 2',3'-cGAMP, providing a low-throughput but highly accurate assessment of enzyme inhibition.
-
Reaction Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5.[1]
-
Procedure:
-
Prepare a reaction mixture containing 100 nM cGAS, 100 nM Interferon Stimulatory DNA (ISD; 45 bp dsDNA), 1 mM ATP, and 0.3 mM GTP in the reaction buffer.[1]
-
Add test compounds (e.g., this compound) at desired concentrations.
-
Incubate the reaction for 30 minutes at 37°C.[1]
-
Stop the reaction by adding 50 mM EDTA.[1]
-
Analyze the formation of 2',3'-cGAMP using mass spectrometry.[1]
-
High-Throughput Cy5-cGAMP Fluorescence Polarization (FP) Assay
This competition assay was developed for high-throughput screening and measures the displacement of a fluorescently labeled cGAMP probe from a specific monoclonal antibody.
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5.[1]
-
Key Reagents:
-
Procedure:
-
Enzymatic Reaction: Incubate cGAS, ISD, ATP, GTP, and test compounds in the assay buffer for 1 hour at room temperature.[1]
-
Reaction Quench: Stop the reaction with the addition of 50 mM EDTA.[1]
-
Detection: Add the anti-cGAMP antibody and Cy5-labeled cGAMP to the quenched reaction.
-
Incubation: Incubate for 1 hour at room temperature to allow for antibody-tracer binding to reach equilibrium.[1]
-
Measurement: Read the fluorescence polarization on a plate reader with excitation at 620 nm and emission at 688 nm.[1] A decrease in polarization indicates the production of unlabeled cGAMP by the enzyme, which competes with the tracer for antibody binding.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR was used to measure the binding kinetics and affinity (KD) of compounds to cGAS. While the detailed protocol is not published, a standard methodology would involve:
-
Principle: Immobilizing purified cGAS protein on a sensor chip and flowing the analyte (e.g., this compound) at various concentrations over the surface. The change in the refractive index at the surface, caused by binding, is measured in real-time.
-
Typical Procedure:
-
Immobilize recombinant human cGAS onto a sensor chip surface.
-
Prepare a dilution series of the inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions sequentially over the cGAS-coated surface and a reference flow cell.
-
Monitor the association and dissociation phases for each concentration.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A sensorgram for this compound binding to cGAS has been published.[3]
-
Visualizations
cGAS-STING Signaling Pathway and Inhibition
The following diagram illustrates the key steps in the cGAS-STING innate immunity pathway and highlights the point of intervention by this compound.
Caption: The cGAS-STING pathway is inhibited by this compound at the cGAS enzyme.
Discovery Workflow
The diagram below outlines the high-throughput screening and development cascade that led to the identification of this compound.
Caption: Workflow for the discovery of this compound from fragment to lead.
Development Status and Future Outlook
As of late 2025, this compound is categorized as a preclinical candidate and a high-quality tool compound for research.[9] It has been effectively used in in vitro and cellular models to probe the function of the cGAS-STING pathway. For instance, it has been used to demonstrate the role of cGAS in the inflammatory response induced by Trypanosoma cruzi infection in macrophages.[4] While it has been shown to be effective in animal models for alleviating symptoms of inflammatory diseases, specific data from these studies are not widely published, and no clinical trials have been registered for this compound.[9]
The discovery of this compound was a landmark achievement, demonstrating that the challenging active site of cGAS is indeed druggable.[1][8] It provides a critical pharmacological tool to investigate cGAS function in cellular and animal models of disease.[2][3] Future development will likely focus on optimizing the compound's pharmacokinetic and pharmacodynamic properties for potential clinical applications in autoimmune diseases where the cGAS-STING pathway is a key driver of pathology.
References
- 1. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay (Journal Article) | OSTI.GOV [osti.gov]
- 9. RETRACTED: The cGAS-STING Pathway: A New Therapeutic Target for Ischemia–Reperfusion Injury in Acute Myocardial Infarction? [mdpi.com]
PF-06928215: A Technical Guide to its Role as a cGAS Inhibitor in Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-06928215, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). It details the compound's mechanism of action, its role in the study of innate immunity, and the key experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating the cGAS-STING signaling pathway and its implications in health and disease.
Introduction to this compound and Innate Immunity
The innate immune system is the body's first line of defense against pathogens. A key signaling pathway in this system is the cGAS-STING pathway, which is responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage.[1][2] cGAS is a cytosolic sensor that, upon binding to dsDNA, catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate an immune response.
While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA has been implicated in the pathogenesis of several autoimmune and inflammatory diseases, such as systemic lupus erythematosus (SLE).[1][2] This has made cGAS a promising therapeutic target for the development of novel immunomodulatory drugs.[1][2]
This compound is a high-affinity, small-molecule inhibitor of cGAS.[1] It was identified through a fragment-based screen and subsequent structure-based drug design.[1] Its primary role in innate immunity research is as a chemical probe to dissect the function of the cGAS-STING pathway. By selectively inhibiting cGAS, researchers can study the consequences of pathway blockade in various cellular and disease models, thereby validating cGAS as a therapeutic target and exploring the downstream effects of its inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as a cGAS inhibitor.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [1] |
| Inhibitory Potency (IC50) | 4.9 µM | Fluorescence Polarization Assay | [1] |
Signaling Pathway and Mechanism of Action
This compound functions as a competitive inhibitor of cGAS. It binds to the active site of the enzyme, preventing the binding of its substrates, ATP and GTP. This blockade of the active site directly inhibits the synthesis of cGAMP, thereby preventing the activation of the downstream STING-mediated inflammatory cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
cGAS Fluorescence Polarization (FP) Assay
This high-throughput assay was developed to identify and characterize cGAS inhibitors by measuring the production of cGAMP.
Principle: The assay is a competitive immunoassay. A fluorescently labeled cGAMP (Cy5-cGAMP) competes with the cGAMP produced by the cGAS enzyme for binding to a specific anti-cGAMP monoclonal antibody. When Cy5-cGAMP is bound to the larger antibody, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by unlabeled cGAMP, the smaller, free Cy5-cGAMP tumbles faster, leading to a lower polarization signal. The decrease in polarization is proportional to the amount of cGAMP produced by cGAS.
Materials:
-
Recombinant human cGAS enzyme
-
Interferon stimulatory DNA (ISD), a 45-bp dsDNA oligonucleotide
-
ATP and GTP
-
This compound or other test compounds
-
Cy5-labeled cGAMP
-
Anti-cGAMP monoclonal antibody
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5
-
Stop Solution: 50 mM EDTA
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and add to the wells of a 384-well plate.
-
Enzyme Reaction:
-
Prepare a master mix containing recombinant human cGAS (100 nM), ISD (100 nM), ATP (1 mM), and GTP (0.3 mM) in assay buffer.
-
Add the master mix to the wells containing the test compound.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination: Add Stop Solution (50 mM EDTA) to each well to chelate Mg²⁺ and stop the enzymatic reaction.
-
Detection:
-
Add a pre-mixed solution of Cy5-labeled cGAMP (2 nM) and anti-cGAMP antibody (16 nM) to each well.
-
Incubate for 60 minutes at room temperature to allow the binding competition to reach equilibrium.
-
-
Data Acquisition: Read the fluorescence polarization on a plate reader with an excitation wavelength of 620 nm and an emission wavelength of 688 nm.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.
Principle: One interacting partner (the ligand, e.g., cGAS) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected by the instrument and reported in resonance units (RU). By analyzing the association and dissociation phases of the interaction, the on-rate (kₐ), off-rate (kₑ), and dissociation constant (KD) can be determined.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human cGAS
-
This compound
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using the amine coupling chemistry.
-
Inject a solution of recombinant human cGAS over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound sequentially over the cGAS-immobilized surface, allowing for sufficient association and dissociation time for each injection.
-
A buffer-only injection is used as a reference.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any bound analyte from the ligand surface, preparing it for the next injection cycle.
-
Data Analysis:
-
The sensorgrams (RU vs. time) are corrected by subtracting the reference channel and buffer-only injection signals.
-
The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ, kₑ) and the binding affinity (KD).
-
Conclusion
This compound is a valuable tool for the study of innate immunity. As a potent and selective inhibitor of cGAS, it allows for the precise modulation of the cGAS-STING pathway. The experimental protocols detailed in this guide provide a framework for its characterization and use in research settings. The continued application of this compound and the development of similar inhibitors will be instrumental in furthering our understanding of cGAS-mediated signaling and its role in human diseases, paving the way for novel therapeutic strategies.
References
PF-06928215: A Technical Guide to a High-Affinity Chemical Probe for the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage.[1][2] Dysregulation of this pathway is implicated in various autoimmune and autoinflammatory diseases, making it a compelling target for therapeutic intervention.[1][3] PF-06928215 has emerged as a potent and selective chemical probe, enabling detailed investigation of the cGAS enzyme, the primary sensor in this pathway.[4][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, biochemical properties, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a high-affinity, active-site inhibitor of cGAS.[1][5] Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change that activates its enzymatic function, catalyzing the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[6] cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum membrane.[7] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.[8][9]
This compound competitively binds to the nucleotide-binding site of cGAS, effectively blocking the access of ATP and GTP and thereby inhibiting the synthesis of cGAMP.[1][4] Structural studies have revealed that this compound mimics the interaction of the linear intermediate in the active site.[1][5]
Quantitative Data Summary
The biochemical and binding properties of this compound have been characterized using various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Assay Method | Species | Reference |
| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | Human | [3][5][10] |
| Inhibitory Potency (IC50) | 4.9 µM | Fluorescence Polarization (FP) Assay | Human | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay for cGAS Inhibition
This high-throughput assay was developed to rapidly screen for and characterize cGAS inhibitors.[1][5]
Principle: The assay measures the change in polarization of fluorescently labeled cGAMP (Cy5-cGAMP) upon binding to a specific anti-cGAMP monoclonal antibody. In the presence of cGAS activity, unlabeled cGAMP is produced, which competes with Cy5-cGAMP for antibody binding, leading to a decrease in fluorescence polarization. Inhibitors of cGAS prevent the production of unlabeled cGAMP, thus maintaining a high fluorescence polarization signal.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20 at pH 7.5.
-
Assay Components:
-
Human cGAS enzyme (100 nM)
-
Interferon-stimulatory DNA (ISD, 45 bp dsDNA) (100 nM)
-
ATP (1 mM)
-
GTP (0.3 mM)
-
Test compound (e.g., this compound) at various concentrations.
-
-
Enzymatic Reaction:
-
Incubate the cGAS enzyme, ISD, ATP, GTP, and the test compound for 1 hour at room temperature to allow for cGAMP synthesis.
-
-
Reaction Termination: Stop the reaction by adding 50 mM EDTA.
-
Detection:
-
Add Cy5-labeled cGAMP (2 nM) and a high-affinity anti-cGAMP monoclonal antibody (16 nM) to the terminated reaction mixture.
-
Incubate for 1 hour at room temperature to allow for binding equilibrium.
-
-
Data Acquisition: Measure fluorescence polarization on a suitable plate reader with excitation at 620 nm and emission at 688 nm.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is utilized to determine the binding kinetics and affinity (K D) of this compound to the cGAS protein.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over and binds to a ligand (cGAS) immobilized on the chip. This allows for real-time monitoring of the association and dissociation phases of the interaction.
Methodology:
-
Chip Preparation: Immobilize purified human cGAS protein onto a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of this compound over the cGAS-immobilized surface.
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (response units).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D = kₑ/kₐ).
-
Cellular Activity
It is important to note that while this compound demonstrates high biochemical potency, it has been reported to have minimal to no inhibitory activity in cellular assays measuring dsDNA-induced interferon-β (IFN-β) production.[1] This lack of cellular activity is likely due to factors such as poor cell permeability or high plasma protein binding, which are common challenges in drug development.[1]
Visualizations
Signaling Pathway
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. You are being redirected... [prosci-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 6. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay (Journal Article) | OSTI.GOV [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of the cGAS-STING Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Structural Basis of PF-06928215 cGAS Inhibition: A Technical Guide
Introduction
Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in the innate immune system.[1][2] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral or bacterial infection, as well as cellular damage—cGAS is activated.[3][4] This activation triggers the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][5][6] cGAMP then binds to the Stimulator of Interferon Genes (STING) protein on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.[1][4][7]
While essential for host defense, inappropriate activation of the cGAS-STING pathway by self-DNA has been implicated in the pathogenesis of several autoimmune and inflammatory diseases, such as Systemic Lupus Erythematosus.[2][5] This makes cGAS a compelling therapeutic target for the development of novel inhibitors. PF-06928215 is a potent, high-affinity inhibitor of cGAS that was developed through the optimization of a fragment hit.[2][3][5] This document provides an in-depth technical overview of the structural basis of its inhibitory mechanism, supported by quantitative data and detailed experimental protocols.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a linear signaling cascade initiated by the detection of cytosolic dsDNA. The diagram below illustrates the key steps from DNA sensing by cGAS to the downstream activation of the interferon response.
Quantitative Data: this compound Inhibition Profile
This compound was identified and characterized as a high-affinity, competitive inhibitor of cGAS. Its inhibitory potency and binding affinity have been quantified using biochemical and biophysical assays.
| Parameter | Value | Method | Reference |
| IC50 | 4.9 µM | Cy5-cGAMP Fluorescence Polarization Assay | [1] |
| KD | 200 nM | Surface Plasmon Resonance (SPR) | [2][5][8] |
Structural Basis of cGAS Inhibition
Structural studies, including X-ray crystallography (PDB: 5V8N), have revealed that this compound binds directly to the active site of cGAS.[9] This binding mode physically occupies the same pocket where the substrates, ATP and GTP, would normally bind, thus competitively inhibiting the synthesis of cGAMP. The inhibitor's high affinity is derived from specific interactions with key amino acid residues within this catalytic pocket.
Despite its significant biochemical potency, this compound has not demonstrated activity in cellular assays that measure the downstream effects of cGAS activation, such as interferon-beta expression.[10] This suggests that factors like cell permeability or efflux may limit its efficacy in a cellular context.
Experimental Protocols
The characterization of this compound relied on novel, high-throughput assays. The detailed methodologies for the key experiments are provided below.
Cy5-cGAMP Fluorescence Polarization (FP) Assay
This assay is a competitive binding assay developed for the high-throughput screening and characterization of cGAS inhibitors.[5][9][11] It quantifies the production of cGAMP by measuring the displacement of a fluorescently labeled cGAMP (Cy5-cGAMP) from a high-affinity monoclonal antibody.
Methodology:
-
Reaction Setup: Prepare the cGAS enzymatic reaction in a buffer solution (10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5).
-
Component Addition: To the buffer, add 1 mM ATP, 0.3 mM GTP, 100 nM dsDNA (45 bp interferon-stimulatory DNA - ISD), and 100 nM cGAS enzyme.[9][11] For inhibition assays, include the test compound (e.g., this compound) at various concentrations.
-
Enzymatic Reaction: Incubate the reaction mixture for 1 hour at room temperature to allow for cGAMP synthesis.
-
Reaction Quench: Stop the reaction by adding 50 mM EDTA.[9][11]
-
Detection: Add 2 nM of Cy5-labeled cGAMP and 16 nM of a cGAMP-specific monoclonal antibody to the quenched reaction.[9][11]
-
Detection Incubation: Incubate for an additional 1 hour at room temperature to allow the antibody-cGAMP binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader with excitation at 620 nm and emission at 688 nm.[9][11] A decrease in polarization indicates the displacement of Cy5-cGAMP by the enzymatically produced cGAMP, signifying cGAS activity.
Surface Plasmon Resonance (SPR)
SPR was utilized to measure the direct binding of this compound to cGAS, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the resulting binding affinity (KD).[9]
Methodology:
-
Surface Preparation: Immobilize purified cGAS protein onto the surface of a sensor chip.
-
Analyte Injection: Flow solutions containing various concentrations of this compound over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time as the inhibitor binds to the immobilized cGAS. This change is proportional to the mass accumulating on the surface.
-
Dissociation Phase: Replace the inhibitor solution with a running buffer to monitor the dissociation of the inhibitor from cGAS.
-
Data Analysis: Fit the resulting sensorgram data (response units vs. time) to kinetic models to calculate kon, koff, and the equilibrium dissociation constant (KD = koff/kon).
Conclusion
This compound is a landmark compound in the study of cGAS. Through detailed biochemical and structural analysis, it has been unequivocally shown to be a high-affinity, active-site-directed inhibitor of cGAS enzymatic activity.[5] The structural basis of its function—the competitive occupation of the nucleotide-binding pocket—provides a clear rationale for its inhibitory action. While its lack of cellular activity presents a hurdle for therapeutic applications, this compound remains an invaluable chemical probe for dissecting the roles of cGAS in health and disease, and it serves as a foundational scaffold for the structure-based design of next-generation cGAS inhibitors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay (Journal Article) | OSTI.GOV [osti.gov]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of nucleosome-dependent cGAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cGAS/STING Pathway: Friend or Foe in Regulating Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound and analogues [protocols.io]
- 9. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
PF-06928215: A Potent cGAS Inhibitor with Attenuated Impact on Cellular Interferon Production
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of PF-06928215 and its effect on interferon production. The document outlines the compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune response.[1][2][3][4] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal often associated with viral infections or cellular damage—cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4] This cGAMP then binds to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum membrane.[3][5] The activation of STING triggers a signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6] Phosphorylated IRF3 translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1][5][6]
This compound exerts its effect by directly binding to the active site of cGAS, thereby competitively inhibiting its enzymatic activity.[7] This action is intended to block the production of cGAMP and consequently suppress the downstream STING-mediated interferon response. The inappropriate stimulation of the cGAS-STING pathway has been implicated in various autoimmune diseases, such as Systemic Lupus Erythematosus (SLE), making cGAS a promising therapeutic target.[1][4]
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's biochemical activity and its observed effect in a cellular context.
| Parameter | Value | Species | Assay Type | Reference |
| Biochemical Inhibition | ||||
| IC₅₀ (vs. cGAS) | 4.9 µM | Human | Fluorescence Polarization | [3] |
| K_D (binding to cGAS) | 200 nM | Human | Surface Plasmon Resonance | [1][4] |
| Cellular Activity | ||||
| IFN-β Induction | No activity | Human | dsDNA-induced IFN-β expression (luciferase reporter) in THP-1 Dual cells | [1][2] |
Signaling Pathway and Point of Intervention
The diagram below illustrates the cGAS-STING signaling pathway leading to type I interferon production and indicates the point of inhibition by this compound.
Caption: cGAS-STING pathway and this compound's point of inhibition.
Experimental Protocols
Biochemical Inhibition Assay: Fluorescence Polarization (FP)
A novel, high-throughput fluorescence polarization (FP)-based assay was developed to identify and optimize cGAS inhibitors.[1][4]
Objective: To measure the inhibitory effect of compounds on cGAS enzymatic activity.
Methodology:
-
Reagents:
-
Cy5-labeled cGAMP.
-
A high-affinity monoclonal antibody specific to cGAMP.
-
Recombinant human cGAS enzyme.
-
ATP and GTP substrates.
-
Test compounds (e.g., this compound).
-
-
Principle: The assay is a competition-based FP assay. In the absence of cGAS activity, the Cy5-cGAMP tracer binds to the monoclonal antibody, resulting in a high polarization signal. When cGAS is active, it produces unlabeled cGAMP, which competes with the Cy5-cGAMP tracer for antibody binding, leading to a decrease in the polarization signal.
-
Procedure:
-
The cGAS enzyme is incubated with ATP, GTP, and the test compound.
-
The enzymatic reaction is allowed to proceed.
-
The reaction is stopped, and the mixture is added to a solution containing the Cy5-cGAMP tracer and the specific monoclonal antibody.
-
After an incubation period to allow for binding equilibrium, the fluorescence polarization is measured.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Assay: dsDNA-Induced IFN-β Expression
Despite its biochemical potency, this compound was found to be inactive in a cellular assay designed to measure the induction of IFN-β.[1][2]
Objective: To determine the effect of cGAS inhibitors on IFN-β production in a cellular context following stimulation with cytosolic dsDNA.
Methodology:
-
Cell Line: THP-1 Dual™ cells (InvivoGen), which are human monocytic cells engineered with a secreted luciferase reporter gene under the control of an IRF-inducible promoter. This allows for the quantification of IFN-β production by measuring luciferase activity in the cell supernatant.
-
Procedure:
-
THP-1 Dual™ cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., the TBK1 inhibitor BX-795) for 1 hour.[1][6]
-
The cells are then stimulated with salmon sperm DNA for 12 hours to induce the cGAS-STING pathway.[1][6]
-
After the stimulation period, the cell culture medium is collected.
-
The luciferase activity in the collected medium is measured using a suitable luciferase assay system.
-
Cell viability is assessed in parallel using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay to rule out cytotoxic effects of the compounds.[1][6]
-
-
Data Analysis: The luciferase signal, which is proportional to the amount of secreted IFN-β, is plotted against the compound concentration.
Experimental Workflow Visualization
The following diagram outlines the workflow for the cellular IFN-β induction assay.
Caption: Workflow for the cellular IFN-β induction assay.
Conclusion
This compound is a well-characterized, high-affinity biochemical inhibitor of cGAS. Its mechanism of action is to block the synthesis of cGAMP, the critical second messenger that activates the STING pathway, which in turn leads to the production of type I interferons. However, the potent biochemical activity of this compound did not translate into a corresponding inhibition of dsDNA-induced IFN-β production in the reported cellular assay.[1][2] This discrepancy highlights the complexity of targeting the cGAS-STING pathway in a cellular environment and underscores the importance of comprehensive testing in relevant biological systems for drug development professionals. Further research may be required to elucidate the factors contributing to this lack of cellular activity, which could include aspects such as cell permeability, metabolic stability, or off-target effects.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cGAS/STING Pathway: Friend or Foe in Regulating Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Probing the Interaction: A Technical Guide to the Binding Affinity of PF-06928215 with cGAS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PF-06928215, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1] this compound was identified through the innovative use of a novel fluorescence polarization assay and has been characterized as a high-affinity, active-site inhibitor of cGAS.[2][3][4] This document details the quantitative binding data, experimental methodologies, and relevant cellular pathways to provide a thorough understanding of the interaction between this compound and cGAS.
Quantitative Binding Affinity and Inhibitory Potency
The binding affinity and functional inhibition of cGAS by this compound have been determined using various biochemical and biophysical assays. The key quantitative data are summarized in the table below.
| Parameter | Value (μM) | Assay Method | Reference |
| Kd | 0.2 | Surface Plasmon Resonance (SPR) | [2][4][5] |
| IC50 | 4.9 | Cy5-cGAMP Fluorescence Polarization (FP) Assay | [2][5][6] |
The cGAS-STING Signaling Pathway and Inhibition by this compound
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1] Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4] cGAMP then binds to the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[7] this compound acts as a competitive inhibitor, binding to the active site of cGAS and preventing the synthesis of cGAMP, thereby blocking the downstream signaling cascade.[2][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the binding of this compound to cGAS.
Cy5-cGAMP Fluorescence Polarization (FP) Assay
This novel, high-throughput assay was instrumental in the discovery and characterization of this compound.[2][4] It indirectly measures the enzymatic activity of cGAS by detecting the production of cGAMP.
Principle: The assay is a competitive immunoassay. A fluorescently labeled cGAMP (Cy5-cGAMP) and cGAMP produced by the cGAS reaction compete for binding to a cGAMP-specific monoclonal antibody. When Cy5-cGAMP is bound to the larger antibody, it tumbles slower in solution, resulting in a high fluorescence polarization signal. Conversely, when displaced by unlabeled cGAMP, the smaller, faster-tumbling Cy5-cGAMP yields a low polarization signal. The degree of polarization is therefore inversely proportional to the amount of cGAMP produced by cGAS.
Protocol:
-
cGAS Reaction:
-
The cGAS enzyme (100 nM) is incubated in a reaction buffer (10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5).[2]
-
The reaction is initiated by the addition of substrates: 1 mM ATP, 0.3 mM GTP, and 100 nM of a 45 base-pair dsDNA (ISD DNA).[2]
-
For inhibition studies, various concentrations of this compound are included in the reaction mixture.[2]
-
The reaction is allowed to proceed for 1 hour at room temperature.[2]
-
-
Reaction Quenching and Detection:
-
Data Acquisition:
-
The fluorescence polarization is measured using a plate reader with an excitation wavelength of 620 nm and an emission wavelength of 688 nm.[2]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. It was employed to directly measure the binding of this compound to cGAS.
Principle: One of the interacting partners (the ligand, in this case, cGAS) is immobilized on a sensor chip. The other partner (the analyte, this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of association (kon) and dissociation (koff) can be determined from the sensorgram, and the equilibrium dissociation constant (Kd) can be calculated.
General Protocol:
-
Immobilization:
-
The cGAS protein is covalently immobilized onto a sensor chip.
-
-
Binding Analysis:
-
A series of this compound solutions at different concentrations are injected over the cGAS-functionalized surface.
-
The association of this compound to cGAS is monitored in real-time.
-
Following the association phase, a buffer is flowed over the chip to monitor the dissociation of the complex.
-
-
Regeneration:
-
A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
Cellular Assays
While this compound demonstrates high affinity in biochemical assays, it has been reported to have no significant activity in cellular assays that measure dsDNA-induced IFN-β expression.[5] This is likely due to factors such as cell permeability and the high intracellular concentrations of the natural substrates, ATP and GTP.
General Protocol for Cellular cGAS Activity Assay:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured and transfected with plasmids encoding for cGAS and STING.
-
-
Compound Treatment and Stimulation:
-
Cells are pre-treated with varying concentrations of this compound.
-
cGAS activity is stimulated by the introduction of dsDNA into the cells.
-
-
Endpoint Measurement:
-
After a suitable incubation period, the level of IFN-β expression is measured, typically by quantifying IFN-β mRNA levels using qPCR or by measuring the activity of a co-transfected IFN-β promoter-reporter construct (e.g., luciferase).
-
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound and analogues [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. content.protocols.io [content.protocols.io]
- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. path.ox.ac.uk [path.ox.ac.uk]
Unlocking the Therapeutic Potential of PF-06928215: A Technical Guide for Researchers
An In-depth Analysis of a High-Affinity cGAS Inhibitor for Autoimmune and Inflammatory Diseases
This technical guide provides a comprehensive overview of PF-06928215, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage.[1] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][2] this compound has emerged as a high-affinity, competitive inhibitor of cGAS, demonstrating significant potential in preclinical research.[3][4] This guide explores the therapeutic promise of this compound by providing a detailed examination of its biochemical properties and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of cGAS, binding to the enzyme's active site.[3][5] This binding action prevents the catalytic conversion of ATP and GTP into the second messenger cyclic GMP-AMP (cGAMP), which is essential for the activation of the downstream STING protein.[5][6] By blocking cGAMP production, this compound effectively suppresses the cGAS-STING signaling cascade, thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines that contribute to autoimmune and inflammatory responses.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related compounds.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [7][8] |
| In Vitro Inhibition (IC50) | 4.9 µM | Cy5-cGAMP Fluorescence Polarization Assay | [3][4] |
| Cellular Activity (IFN-β Reporter Assay) | No activity observed | Luciferase Reporter Assay in THP-1 cells | [3][7] |
Table 1: Key Pharmacodynamic Properties of this compound
| Compound | IC50 (µM) | Assay Method | Reference |
| This compound | 4.9 | Cy5-cGAMP Fluorescence Polarization Assay | [3] |
| Compound 17 | < 20 | Not specified | [3] |
| Compound 18 | < 20 | Not specified | [3] |
| Compound 19 | Not specified (Binding Affinity = 2.7 µM) | Surface Plasmon Resonance (SPR) | [3] |
| PF Compound S2 | 13.1 ± 0.09 | Not specified | [6] |
| PF Compound S3 | 4.9 ± 0.26 | Not specified | [6] |
Table 2: In Vitro Inhibitory Activity of this compound and Related Compounds
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of cGAS inhibitors like this compound.
Cy5-cGAMP Fluorescence Polarization (FP) Assay
This high-throughput assay was instrumental in the discovery and characterization of this compound.[2][3] It measures the inhibition of cGAS enzymatic activity by quantifying the production of cGAMP.
Materials:
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5
-
Recombinant human cGAS
-
Interferon stimulatory DNA (ISD), 45 bp dsDNA
-
ATP (Adenosine triphosphate)
-
GTP (Guanosine triphosphate)
-
This compound or other test compounds
-
EDTA (Ethylenediaminetetraacetic acid)
-
Cy5-labeled cGAMP
-
Anti-cGAMP monoclonal antibody
Procedure:
-
Prepare the cGAS enzyme reaction mixture in the assay buffer containing 100 nM cGAS, 100 nM ISD DNA, 1 mM ATP, and 0.3 mM GTP.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding 50 mM EDTA.
-
Add 2 nM Cy5-labeled cGAMP and 16 nM anti-cGAMP antibody to the mixture.
-
Incubate for 1 hour at room temperature to allow for antibody-cGAMP binding.
-
Measure fluorescence polarization on a plate reader with excitation at 620 nm and emission at 688 nm.[2]
-
A decrease in fluorescence polarization indicates inhibition of cGAS activity, as less unlabeled cGAMP is produced to compete with the Cy5-cGAMP for antibody binding.
IFN-β Luciferase Reporter Cell-Based Assay
This assay is used to assess the cellular activity of cGAS inhibitors by measuring the downstream signaling output, specifically the induction of the type I interferon response.
Materials:
-
THP-1 cells (or other suitable cell line) stably expressing a luciferase reporter gene under the control of an IFN-β promoter.
-
Cell culture medium
-
Transfection reagent
-
Interferon stimulatory DNA (ISD)
-
This compound or other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Transfect the cells with ISD to stimulate the cGAS-STING pathway.
-
Incubate the cells for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the cGAS-STING pathway.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis and is relevant for evaluating the therapeutic potential of cGAS inhibitors in vivo.[9][10]
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound or other test compounds formulated for in vivo administration
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin administration of the test compound (e.g., this compound) at a predetermined dose and schedule, typically starting before or at the onset of clinical signs of arthritis.
-
Monitoring: Monitor the mice regularly for the development and severity of arthritis. This includes:
-
Clinical Scoring: Score each paw based on a scale of 0-4 for erythema and swelling.
-
Paw Thickness: Measure the thickness of the paws using calipers.
-
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., paws, spleen, serum) for histological analysis of joint inflammation and damage, and for measuring cytokine levels.
-
A reduction in clinical score, paw thickness, and joint damage in the treated group compared to the vehicle control group indicates therapeutic efficacy.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cy5-cGAMP Fluorescence Polarization Assay.
Caption: Logical workflow for the screening and development of cGAS inhibitors.
Conclusion
This compound is a valuable research tool as a high-affinity, selective inhibitor of cGAS. Its well-characterized biochemical profile makes it an excellent probe for studying the role of the cGAS-STING pathway in various disease models. While the lack of observed cellular activity in initial reporter assays presents a challenge for its direct therapeutic application, the detailed methodologies and understanding of its mechanism of action provide a solid foundation for the development of next-generation cGAS inhibitors with improved cell permeability and in vivo efficacy. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of this chemical scaffold may yet unlock its full therapeutic potential in treating autoimmune and inflammatory disorders.
References
- 1. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 8. You are being redirected... [prosci-inc.com]
- 9. cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis [frontiersin.org]
The Impact of PF-06928215 on Viral Infection Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens, including viruses. A critical signaling pathway in this initial response is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway is activated by the presence of cytosolic DNA, a danger signal that can originate from DNA viruses or reverse-transcribed RNA viruses. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which in turn activates STING and triggers a downstream signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. These molecules are essential for establishing an antiviral state in the host.
PF-06928215 is a potent and high-affinity inhibitor of cGAS.[1][2] As a valuable tool compound, this compound allows for the precise dissection of the role of cGAS in various biological processes, including viral infections. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its current and potential applications in virology research.
Core Mechanism of this compound
This compound functions as a competitive inhibitor of the cGAS active site.[2][3] Structural and biochemical studies have revealed that it binds directly to the nucleotide-binding pocket of cGAS, thereby preventing the synthesis of cGAMP from ATP and GTP.[2] This targeted inhibition allows researchers to specifically block the initiation of the cGAS-STING pathway, making it an invaluable tool for studying the consequences of cGAS activity in a controlled manner.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro biochemical assays.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [2] |
| IC50 | 4.9 µM | cGAS Fluorescence Polarization Assay | [2] |
Table 2: Comparison with other cGAS Inhibitors
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 4.9 | Active Site Inhibition |
| Compound 17 | <20 | Active Site Inhibition |
| Compound 18 | <20 | Active Site Inhibition |
| Compound 15 | 78 | Active Site Inhibition |
Signaling Pathway
The diagram below illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.
cGAS-STING signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro cGAS Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from the methods used in the discovery of this compound.[2][4]
Objective: To determine the in vitro inhibitory activity of this compound on cGAS enzymatic activity.
Materials:
-
Recombinant human cGAS protein
-
Double-stranded DNA (dsDNA)
-
ATP and GTP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Cy5-labeled cGAMP
-
Anti-cGAMP monoclonal antibody
-
384-well plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the assay buffer, dsDNA, and the serially diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add recombinant human cGAS to each well to initiate the reaction.
-
Substrate Addition: Add a mixture of ATP and GTP to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for cGAMP production.
-
Detection: Stop the reaction and add a mixture of Cy5-labeled cGAMP and the anti-cGAMP monoclonal antibody to each well.
-
Measurement: Incubate the plate at room temperature to allow for binding equilibrium and then measure the fluorescence polarization on a plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of unlabeled cGAMP produced by cGAS, which competes with the Cy5-labeled cGAMP for antibody binding. Calculate the IC50 value by fitting the data to a dose-response curve.
Workflow for the in vitro cGAS inhibition fluorescence polarization assay.
Viral Replication Assay with this compound Treatment
Objective: To assess the impact of cGAS inhibition by this compound on the replication of a DNA virus (e.g., Herpes Simplex Virus-1, HSV-1) in cell culture.
Materials:
-
Susceptible host cells (e.g., Vero cells, human fibroblasts)
-
HSV-1 stock of known titer
-
This compound
-
Cell culture medium and supplements
-
Infection medium (low serum)
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 2 hours) before infection.
-
Viral Infection: Infect the cells with HSV-1 at a low multiplicity of infection (MOI) for 1-2 hours to allow for viral entry.
-
Plaque Assay:
-
Remove the viral inoculum and wash the cells.
-
Add an overlay medium containing the respective concentrations of this compound.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
-
Plaque Visualization:
-
Remove the overlay medium and fix the cells (e.g., with methanol).
-
Stain the cells with crystal violet.
-
Wash the plates and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. A reduction in plaque number in the this compound-treated wells compared to the control indicates an inhibition of viral replication.
Applications in Viral Infection Studies
While specific published studies utilizing this compound in viral infection models are emerging, its well-defined mechanism of action positions it as a critical tool for addressing several key questions in virology:
-
Validating the Role of cGAS in Viral Sensing: this compound can be used to confirm whether the host immune response to a specific virus is dependent on cGAS activity. By inhibiting cGAS and observing a subsequent alteration in viral replication or cytokine production, researchers can definitively link the cGAS-STING pathway to the antiviral response.
-
Dissecting Viral Evasion Strategies: Many viruses have evolved mechanisms to evade the cGAS-STING pathway. This compound can be employed to study these evasion strategies. For instance, if a virus-encoded protein is hypothesized to inhibit cGAS, the effect of this protein can be compared to that of this compound.
-
Investigating the Pathogenesis of Viral Diseases: In some viral infections, an overactive cGAS-STING response can contribute to immunopathology. This compound can be used in in vitro and in vivo models to determine if inhibiting cGAS can ameliorate disease severity.
-
Therapeutic Development: As a potent and specific inhibitor, this compound serves as a lead compound and a valuable tool for the development of novel antiviral therapies that target the cGAS-STING pathway.
Conclusion
This compound is a powerful and specific inhibitor of cGAS that holds significant promise for advancing our understanding of the role of the cGAS-STING pathway in viral infections. Its utility in dissecting the intricacies of host-virus interactions and as a potential scaffold for therapeutic development makes it an indispensable tool for researchers in the fields of virology, immunology, and drug discovery. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective application of this compound in viral infection studies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for PF-06928215 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06928215 is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that plays a critical role in the innate immune system.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][3][4] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS an attractive therapeutic target.[1][2]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical fluorescence polarization assay and a cell-based assay to measure downstream signaling.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Assay Type | Source |
| IC50 | 4.9 µM | cGAS Fluorescence Polarization Assay | [4] |
| KD | 200 nM | Surface Plasmon Resonance (SPR) | [1][2] |
| Cellular Activity | No inhibition of dsDNA-induced IFN-β expression | THP-1 Dual™ cells (Luciferase Reporter Assay) | [5] |
Experimental Protocols
Biochemical Assay: cGAS Fluorescence Polarization (FP) Assay
This assay quantitatively measures the inhibition of cGAS enzymatic activity by monitoring the production of cGAMP. It relies on the competition between cGAMP produced by cGAS and a fluorescently labeled cGAMP tracer for binding to a specific anti-cGAMP monoclonal antibody.
Principle: In the absence of a cGAS inhibitor, cGAS produces cGAMP, which displaces the fluorescently labeled cGAMP from the antibody, resulting in a low fluorescence polarization signal. In the presence of an effective inhibitor like this compound, cGAS activity is blocked, less cGAMP is produced, and the fluorescent tracer remains bound to the antibody, leading to a high fluorescence polarization signal.
Materials:
-
Human cGAS enzyme
-
Interferon stimulatory DNA (ISD), 45 bp dsDNA
-
ATP and GTP
-
This compound
-
Cy5-labeled cGAMP
-
Anti-cGAMP monoclonal antibody
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5
-
Stop Solution: 50 mM EDTA
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions. For positive control (no inhibition) and negative control (background) wells, add 2 µL of Assay Buffer.
-
Prepare a cGAS enzyme/DNA mix by diluting cGAS to 100 nM and ISD to 100 nM in Assay Buffer. Add 4 µL of this mix to each well except the negative control wells.
-
Prepare a substrate mix containing 1 mM ATP and 0.3 mM GTP in Assay Buffer.
-
To initiate the enzymatic reaction, add 4 µL of the substrate mix to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution to all wells.
-
Prepare a detection mix containing 2 nM Cy5-labeled cGAMP and 16 nM anti-cGAMP monoclonal antibody in Assay Buffer.
-
Add 5 µL of the detection mix to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader with excitation at 620 nm and emission at 688 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay: dsDNA-Induced IFN-β Reporter Assay in THP-1 Cells
This assay evaluates the ability of this compound to inhibit the cGAS-STING pathway in a cellular context by measuring the production of a downstream reporter (luciferase) under the control of an IFN-β promoter. While this compound was found to be inactive in this assay, the protocol is essential for evaluating other potential cGAS inhibitors.[5]
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., Zeocin™, Normocin™)
-
Salmon Sperm DNA (or other suitable dsDNA)
-
Lipofectamine LTX with PLUS™ Reagent (or other transfection reagent)
-
This compound
-
QUANTI-Luc™ (or other suitable luciferase assay reagent)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Seed THP-1 Dual™ cells at a density of 5 x 10⁵ cells/well in a 96-well plate in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells by adding 20 µL of the compound dilutions to the respective wells. Add 20 µL of medium for control wells. Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare the dsDNA transfection mix. For each well, dilute 1 µg of Salmon Sperm DNA in 20 µL of serum-free medium and mix with a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells. For unstimulated control wells, add the transfection reagent mixed with medium only.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
To measure luciferase activity, transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well and mix.
-
Immediately measure the luminescence on a luminometer.
-
A parallel cell viability assay (e.g., CellTiter-Glo®) should be performed to exclude cytotoxic effects of the compound.[5]
Visualizations
cGAS-STING Signaling Pathway
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06928215 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06928215 is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA) that plays a critical role in the innate immune response.[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5][6] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[3][5]
This compound acts as a competitive inhibitor, binding directly to the cGAS active site.[7][8] While it demonstrates high potency in biochemical assays, it is crucial for researchers to be aware of its limitations in cell-based applications. This document provides detailed information on the biochemical properties of this compound, protocols for its use in biochemical assays, and important considerations for its application in cell culture experiments.
Biochemical Profile of this compound
This compound has been characterized as a high-affinity ligand for cGAS. Its inhibitory activity has been quantified in various biochemical assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.9 µM | cGAS enzymatic activity assay | [1][4] |
| KD | 200 nM | Surface Plasmon Resonance (SPR) | [1][2][4][9] |
Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system. The following diagram illustrates the mechanism of cGAS activation and its subsequent signaling cascade, which is inhibited by this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical cGAS Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from the assay developed for the discovery of this compound and is suitable for high-throughput screening of cGAS inhibitors.[1][5][9]
Materials:
-
Recombinant human cGAS enzyme
-
Cy5-labeled cGAMP
-
High-affinity monoclonal antibody specific for cGAMP
-
Assay buffer (e.g., Tris-based buffer with MgCl2, DTT, and BSA)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the cGAS enzyme, ATP, GTP, and dsDNA to initiate the cGAMP synthesis reaction.
-
Add the diluted this compound to the wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Add the Cy5-cGAMP and the anti-cGAMP monoclonal antibody mixture to the wells.
-
Incubate at room temperature to allow for binding equilibrium.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorescence polarization-based cGAS inhibition assay.
Cell Culture Experiments: Important Considerations and a General Protocol for Testing
Crucial Observation: Despite its high biochemical potency, this compound has been reported to show no activity in cellular assays that measure dsDNA-induced IFN-β expression.[1] This lack of cellular efficacy was not due to cytotoxicity.[1] Researchers should, therefore, use this compound in cell culture with the primary goal of confirming this observation in their specific cell system or exploring potential reasons for the discrepancy between biochemical and cellular activity.
Recommended Cell Lines:
-
THP-1 (human monocytic cell line) - often used for studying innate immune responses.
-
HEK293T (human embryonic kidney cells) - can be engineered to express components of the cGAS-STING pathway.
-
Mouse embryonic fibroblasts (MEFs) - for studying the pathway in a non-human system.
General Protocol for Evaluating Cellular Activity:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Pre-treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 50 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for a pre-determined time (e.g., 1-2 hours) to allow for compound uptake.
-
-
Stimulation:
-
Stimulate the cells with a known activator of the cGAS-STING pathway, such as transfected dsDNA (e.g., ISD or HT-DNA) or a viral infection.
-
Include appropriate controls: vehicle-only (DMSO), stimulant-only, and a positive control inhibitor of the pathway (e.g., a TBK1 inhibitor).
-
-
Incubation: Incubate the cells for a period sufficient to allow for the desired downstream readout (e.g., 6-24 hours for cytokine production or gene expression).
-
Readout:
-
Gene Expression Analysis (qRT-PCR): Harvest RNA and perform quantitative real-time PCR to measure the mRNA levels of target genes such as IFNB1, CXCL10, and ISG56.
-
Protein Analysis (ELISA or Western Blot): Collect the cell culture supernatant to measure the secretion of IFN-β or other cytokines by ELISA. Cell lysates can be used for Western blot analysis to detect the phosphorylation of key signaling proteins like TBK1 and IRF3.
-
Reporter Assays: Use cell lines that have a reporter construct, such as a luciferase gene under the control of an IFN-stimulated response element (ISRE).
-
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The cGAS/STING Pathway: Friend or Foe in Regulating Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RETRACTED: The cGAS-STING Pathway: A New Therapeutic Target for Ischemia–Reperfusion Injury in Acute Myocardial Infarction? [mdpi.com]
- 9. You are being redirected... [prosci-inc.com]
Reconstitution and Laboratory Use of PF-06928215: A Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the reconstitution and laboratory use of PF-06928215, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). This compound is a valuable tool for researchers studying the cGAS-STING signaling pathway, which plays a critical role in innate immunity, autoimmune diseases, and cancer. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a high-affinity inhibitor of cGAS, an enzyme that detects the presence of cytosolic double-stranded DNA (dsDNA) and, in response, synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1][2][3]. cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines[3][4]. Inappropriate activation of the cGAS-STING pathway has been implicated in the pathogenesis of various autoimmune and inflammatory diseases[1][5][6]. This compound competitively binds to the active site of cGAS, thereby preventing the synthesis of cGAMP and subsequent downstream signaling[1][2][7].
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 380.40 g/mol | [8] |
| Formula | C₂₀H₂₀N₄O₄ | [8] |
| CAS Number | 2378173-15-8 | [8] |
| IC₅₀ (cGAS) | 4.9 µM | [3][8] |
| K D (cGAS) | 200 nM | [2][5] |
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but has poor solubility in aqueous solutions and ethanol.[8]
| Solvent | Solubility | Reference |
| DMSO | 76 mg/mL (199.78 mM) | [8] |
| Water | Insoluble | [8] |
| Ethanol | Insoluble | [8] |
Reconstitution Protocols
Preparation of Stock Solutions
For in vitro experiments, a high-concentration stock solution in DMSO is recommended.
Materials:
-
This compound powder
-
Anhydrous or fresh DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add 262.88 µL of DMSO to 1 mg of this compound powder.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[8]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium.
Protocol:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01-100 µM).[8]
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Formulation for In Vivo Studies
A specific formulation is required for the administration of this compound in animal models. The following protocol provides a 1 mL working solution as an example.[8]
Materials:
-
7.6 mg/mL this compound in DMSO
-
PEG300
-
Tween80
-
ddH₂O
Protocol:
-
Add 50 µL of the 7.6 mg/mL clarified DMSO stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[8]
Experimental Protocols
In Vitro cGAS Inhibition Assay in THP-1 Dual™ Cells
This protocol describes how to assess the inhibitory activity of this compound on cGAS in a cellular context using THP-1 Dual™ cells, which are engineered to report on IRF3 activation.[8]
Materials:
-
THP-1 Dual™ cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, 25 mM HEPES, 1% Pen-Strep, and selection antibiotics)
-
This compound working solutions
-
Salmon sperm DNA (or other dsDNA stimulant)
-
Luciferase reporter assay reagent
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Protocol:
-
Seed THP-1 Dual™ cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01-100 µM) for 1 hour.[8]
-
Stimulate the cells with salmon sperm DNA for 12 hours to activate the cGAS-STING pathway.[8]
-
After incubation, collect the cell culture supernatant to measure luciferase activity, which is indicative of IRF3 activation.
-
Assess cell viability using a suitable assay to ensure that the observed inhibition is not due to cytotoxicity.
Visualizations
cGAS-STING Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway and inhibition by this compound.
Experimental Workflow for In Vitro cGAS Inhibition Assay
The diagram below outlines the key steps in the in vitro cGAS inhibition assay.
Caption: Workflow for the in vitro cGAS inhibition assay.
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
Ordering Information
This compound is commercially available from various suppliers. Please refer to the manufacturer's product information for details on purity and available quantities.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The cGAS/STING Pathway: Friend or Foe in Regulating Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. You are being redirected... [prosci-inc.com]
- 6. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PF-06928215 Administration in Mouse Models of Lupus
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a scientific resource. As of the date of this document, there are no publicly available studies detailing the in vivo administration of PF-06928215 in mouse models of lupus. Therefore, the experimental protocols and data presented herein are illustrative and hypothetical, based on established methodologies for evaluating therapeutic agents in preclinical lupus models. These are intended to serve as a guide for the potential design of such studies.
Introduction: The Rationale for Targeting cGAS in Lupus
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in multiple organs.[1] A key driver of lupus pathogenesis is the aberrant activation of the innate immune system by self-DNA. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical cytosolic DNA sensing pathway that, when inappropriately activated, can lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are central to the development of lupus.[2][3][4]
Inappropriate stimulation of cGAS by self-DNA that has escaped normal clearance mechanisms has been implicated in autoimmune diseases like SLE.[5] Genetic studies in mouse models have demonstrated that knocking out cGAS can rescue the autoimmune phenotype in certain lupus-like conditions, highlighting the therapeutic potential of cGAS inhibition.[3]
This compound: A High-Affinity cGAS Inhibitor
This compound is a potent and high-affinity small molecule inhibitor of cGAS. By binding to the active site of cGAS, this compound prevents the synthesis of the second messenger cyclic GMP-AMP (cGAMP), thereby blocking the downstream activation of STING and the subsequent inflammatory cascade. This mechanism of action makes this compound a valuable tool for investigating the role of the cGAS-STING pathway in lupus and a potential therapeutic candidate for the treatment of SLE.
Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Hypothetical Experimental Protocol for Evaluating this compound in MRL/lpr Mice
This protocol describes a hypothetical study to assess the efficacy of this compound in the MRL/lpr mouse model, which spontaneously develops a lupus-like disease.
1. Animal Model
-
Strain: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice.
-
Age: 8 weeks at the start of treatment.
-
Housing: Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: 1 week of acclimation before the start of the experiment.
2. Experimental Groups
-
Group 1 (Vehicle Control): MRL/lpr mice receiving the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water). (n=10)
-
Group 2 (Low Dose this compound): MRL/lpr mice receiving a low dose of this compound (e.g., 10 mg/kg). (n=10)
-
Group 3 (High Dose this compound): MRL/lpr mice receiving a high dose of this compound (e.g., 30 mg/kg). (n=10)
-
Group 4 (Positive Control): MRL/lpr mice receiving a standard-of-care treatment like cyclophosphamide (B585) (e.g., 50 mg/kg, weekly intraperitoneal injection). (n=10)
3. Compound Administration
-
Formulation: this compound is formulated as a suspension in 0.5% methylcellulose.
-
Route of Administration: Oral gavage.
-
Dosing Schedule: Once daily for 12 weeks.
4. Monitoring and Sample Collection
-
Body Weight: Measured weekly.
-
Proteinuria: Monitored weekly using urinary dipsticks. A score of ++ or greater is considered significant proteinuria.
-
Blood Collection: Performed via retro-orbital bleeding at baseline (week 0) and at weeks 4, 8, and 12. Serum is isolated and stored at -80°C.
-
Terminal Sacrifice: At the end of the 12-week treatment period, mice are euthanized. Spleen and kidneys are harvested.
5. Efficacy Endpoints
-
Primary Endpoint:
-
Proteinuria: Assessment of urine protein levels over time.
-
Survival: Kaplan-Meier survival analysis.
-
-
Secondary Endpoints:
-
Serum Anti-dsDNA Antibodies: Measured by ELISA.
-
Splenomegaly: Spleen weight recorded at sacrifice.
-
Kidney Histopathology: Kidneys are fixed in formalin, sectioned, and stained with H&E and PAS to assess glomerulonephritis, immune complex deposition, and interstitial inflammation. A semi-quantitative scoring system is used.
-
Serum Cytokines: Levels of IFN-α, TNF-α, and IL-6 are measured using a multiplex immunoassay.
-
Experimental Workflow
Caption: Hypothetical experimental workflow for the evaluation of this compound in MRL/lpr mice.
Illustrative Data Presentation
The following tables represent hypothetical data that could be generated from the described study.
Table 1: Effect of this compound on Disease Progression in MRL/lpr Mice
| Group | Mean Proteinuria Score (Week 12) | Survival Rate (%) | Spleen Weight (mg) |
| Vehicle Control | 3.5 ± 0.5 | 60 | 650 ± 75 |
| This compound (10 mg/kg) | 2.0 ± 0.4 | 80 | 450 ± 50 |
| This compound (30 mg/kg) | 1.2 ± 0.3 | 90 | 300 ± 40 |
| Positive Control | 1.5 ± 0.3 | 90 | 350 ± 45 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Serological and Histopathological Parameters
| Group | Anti-dsDNA Titer (OD450) | Glomerulonephritis Score | Serum IFN-α (pg/mL) |
| Vehicle Control | 1.8 ± 0.3 | 3.2 ± 0.4 | 150 ± 25 |
| This compound (10 mg/kg) | 1.1 ± 0.2 | 2.1 ± 0.3 | 90 ± 15 |
| This compound (30 mg/kg) | 0.6 ± 0.1 | 1.3 ± 0.2 | 50 ± 10 |
| Positive Control | 0.8 ± 0.2 | 1.5 ± 0.3 | 65 ± 12 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion
The cGAS-STING pathway represents a promising therapeutic target for systemic lupus erythematosus. Small molecule inhibitors of cGAS, such as this compound, offer a potential new approach to treating this complex autoimmune disease. The provided hypothetical protocols and data illustrate a standard framework for the preclinical evaluation of such compounds in relevant mouse models of lupus. Further in vivo studies are necessary to confirm the therapeutic efficacy of this compound in this setting.
References
- 1. Preclinical Evaluation Of Novel Drug Candidates Against SLE In NZBW F1 Mouse Models [outsourcedpharma.com]
- 2. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of cGAS-STING Pathway - Implications for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS-STING pathway in systemic lupus erythematosus: biological implications and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Recommended working concentration of PF-06928215 for THP-1 cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06928215 is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), a key cytosolic DNA sensor that activates the innate immune system. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the Stimulator of Interferon Genes (STING), leading to the production of type I interferons (IFN-I) and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS an attractive therapeutic target.
These application notes provide detailed protocols for utilizing this compound to study cGAS-STING signaling in the human monocytic THP-1 cell line, a widely used model for immunological research.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of cGAS with a reported IC50 of 4.9 μM in biochemical assays. It competitively binds to the cGAS active site, thereby preventing the synthesis of cGAMP.
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Recommended Working Concentration for THP-1 Cells
The optimal working concentration of this compound in THP-1 cells should be determined empirically for each specific assay and experimental condition. However, based on published data, a starting concentration range of 0.01 µM to 100 µM is recommended.[1]
Table 1: Recommended Concentration Ranges of this compound for THP-1 Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Incubation Time | Key Considerations |
| cGAS Inhibition (Luciferase Reporter Assay) | 1 µM - 50 µM | 1 hour pre-treatment | A study reported a lack of significant inhibition of IFN-β induction in a cellular assay, despite biochemical potency.[2][3] Researchers should include appropriate positive and negative controls. |
| Cell Viability Assay (e.g., MTS, MTT) | 0.1 µM - 100 µM | 24 - 72 hours | This compound has been shown to have minimal effect on THP-1 cell viability at concentrations up to 100 µM after 12 hours of treatment.[2] Longer incubation times should be evaluated. |
Note on Cellular Activity: It is important to note that while this compound demonstrates potent inhibition of cGAS in biochemical assays, one study reported a lack of corresponding activity in a cellular assay measuring dsDNA-induced IFN-β expression in THP-1 Dual™ cells.[2][3] This discrepancy could be due to factors such as cell permeability, efflux pumps, or the high intracellular concentrations of ATP and GTP. Researchers should be aware of this and may need to optimize their cellular models or consider alternative inhibitors.
Experimental Protocols
General Cell Culture of THP-1 Cells
-
Thawing and Culturing:
-
Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and culture in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintenance:
-
Maintain cell density between 3 x 10^5 and 8 x 10^5 cells/mL.
-
Split the culture every 2-3 days.
-
Protocol 1: Inhibition of cGAS Activity using a THP-1 Luciferase Reporter Assay
This protocol is designed for THP-1 cells stably expressing a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE), such as THP1-Dual™ cells.
Experimental Workflow:
Caption: Workflow for assessing this compound inhibitory activity in THP-1 reporter cells.
Materials:
-
THP-1 ISRE-luciferase reporter cells
-
Complete RPMI-1640 medium
-
This compound
-
dsDNA stimulus (e.g., Herring Testes DNA, HT-DNA)
-
Transfection reagent for dsDNA (if necessary)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 reporter cells at a density of 5 x 10^4 to 1 x 10^5 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete medium.
-
Compound Preparation: Prepare a 2x stock solution of this compound in complete medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.02 µM to 200 µM for a final concentration of 0.01 µM to 100 µM).
-
Pre-treatment: Add 50 µL of the 2x this compound dilutions to the respective wells. For the control wells, add 50 µL of medium with the vehicle (e.g., DMSO).
-
Incubate the plate at 37°C for 1 hour.
-
Stimulation: Prepare a 4x stock solution of the dsDNA stimulus. Add 50 µL of the dsDNA solution to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Luminescence Measurement:
-
Collect 20 µL of the cell supernatant.
-
Add luciferase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase signal to the vehicle-treated, dsDNA-stimulated control. Plot the normalized values against the log of the this compound concentration to determine the IC50.
Protocol 2: Cell Viability Assay
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium
-
This compound
-
Cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent)
-
96-well clear or opaque plates (depending on the assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 2 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the time specified by the reagent manufacturer (typically 1-4 hours).
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Presentation
Table 2: Example Data Table for Luciferase Reporter Assay
| This compound (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 500,000 | 0 |
| 0.1 | 480,000 | 4 |
| 1 | 450,000 | 10 |
| 10 | 300,000 | 40 |
| 50 | 150,000 | 70 |
| 100 | 100,000 | 80 |
Table 3: Example Data Table for Cell Viability Assay
| This compound (µM) | Absorbance (OD) | % Viability |
| 0 (Vehicle) | 1.0 | 100 |
| 1 | 1.02 | 102 |
| 10 | 0.98 | 98 |
| 50 | 0.95 | 95 |
| 100 | 0.92 | 92 |
Troubleshooting
-
High variability in luciferase assay: Ensure consistent cell seeding density and thorough mixing of reagents.
-
Low signal in luciferase assay: Optimize the concentration of the dsDNA stimulus and the incubation time.
-
Inconsistent cell viability results: Ensure that the vehicle concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Conclusion
This compound is a valuable tool for investigating the cGAS-STING pathway. These application notes provide a starting point for researchers using this inhibitor in THP-1 cells. Careful optimization of experimental conditions and awareness of the potential discrepancy between biochemical and cellular activity are crucial for obtaining reliable and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of PF-06928215
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06928215 is a potent inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the innate immune system through the STING pathway. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases. While this compound has demonstrated high affinity and inhibitory activity in biochemical assays, its efficacy in cellular and in vivo models has been limited, potentially due to poor cell permeability. These application notes provide detailed protocols for the formulation and in vivo administration of this compound in preclinical animal models, primarily mice, to guide researchers in evaluating its therapeutic potential. The following sections offer strategies to address the challenges of delivering this small molecule inhibitor to its intracellular target.
Data Presentation: Formulation and Dosing Parameters
The following tables provide a summary of suggested formulations and dosing parameters for the in vivo administration of this compound. These are starting points and may require optimization based on the specific experimental goals and animal model.
Table 1: Suggested Formulations for this compound
| Formulation ID | Vehicle Composition | Suitability | Notes |
| F1-IV | 5% DMSO, 40% PEG300, 55% Saline | Intravenous (IV) | Ensure complete dissolution of this compound in DMSO before adding PEG300 and saline. Administer slowly. |
| F2-IP | 10% DMSO, 90% Corn Oil | Intraperitoneal (IP) | Prepare a homogenous suspension. Warm to 37°C before administration to reduce viscosity. |
| F3-PO | 0.5% Methylcellulose (B11928114), 0.2% Tween 80 in Water | Oral Gavage (PO) | Suspend this compound in the vehicle. Use a magnetic stirrer to ensure uniform suspension during dosing. |
Table 2: Dosing and Administration Guidelines for Mouse Models
| Route of Administration | Recommended Volume | Needle Gauge | Dosing Frequency |
| Intravenous (IV) | 5 mL/kg | 27-30 G | Once daily or as determined by pharmacokinetic profile |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G | Once or twice daily |
| Oral Gavage (PO) | 10 mL/kg | 20-22 G (ball-tipped) | Once or twice daily |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare stable formulations of this compound for intravenous, intraperitoneal, and oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Corn Oil
-
Methylcellulose
-
Tween 80
-
Sterile water for injection
-
Sterile microcentrifuge tubes and syringes
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Sonicator (optional)
Procedure:
A. Intravenous (IV) Formulation (F1-IV)
-
Weigh the required amount of this compound for the desired final concentration (e.g., 1 mg/mL).
-
In a sterile tube, dissolve the this compound powder in DMSO to constitute 5% of the final volume. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Slowly add sterile saline to reach the final volume (55%) while vortexing to prevent precipitation.
-
Visually inspect for any precipitation. If the solution is clear, it is ready for administration.
B. Intraperitoneal (IP) Formulation (F2-IP)
-
Weigh the required amount of this compound.
-
In a sterile tube, add the this compound powder.
-
Add DMSO to constitute 10% of the final volume and vortex to dissolve the compound.
-
Add corn oil to reach the final volume and vortex vigorously to create a uniform suspension.
-
Warm the suspension to 37°C before injection to reduce viscosity.
C. Oral Gavage (PO) Formulation (F3-PO)
-
Prepare the vehicle by dissolving 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Use a magnetic stirrer for thorough mixing.
-
Weigh the required amount of this compound and add it to the prepared vehicle.
-
Vortex and/or sonicate to create a fine, uniform suspension.
-
Continuously stir the formulation during the dosing procedure to maintain a homogenous suspension.
Protocol 2: Administration of this compound to Mice
Objective: To administer the formulated this compound to mice via intravenous, intraperitoneal, or oral routes.
Animals: 6-8 week old mice (e.g., C57BL/6 or BALB/c) are commonly used. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Procedure:
A. Intravenous (IV) Injection (Tail Vein)
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the F1-IV formulation, ensuring no air bubbles are present.
-
Insert the needle (27-30 G) into one of the lateral tail veins and inject the solution slowly (over 30-60 seconds).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
B. Intraperitoneal (IP) Injection
-
Firmly restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle (25-27 G) into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[1]
-
Aspirate to ensure no fluid is drawn into the syringe, then inject the F2-IP formulation.
-
Withdraw the needle and return the mouse to its cage.
C. Oral Gavage (PO)
-
Grasp the mouse by the loose skin on its back and neck to immobilize the head.
-
Insert a ball-tipped gavage needle (20-22 G) into the mouth and gently advance it along the esophagus into the stomach.
-
Administer the F3-PO formulation slowly.
-
Gently remove the needle and return the mouse to its cage.
Protocol 3: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following administration.
Procedure:
-
Administer this compound to mice using one of the protocols described above.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via submandibular or saphenous vein puncture.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the plasma concentration-time data using non-compartmental methods to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
Visualizations
Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo delivery and efficacy testing.
Caption: Workflow for a pharmacokinetic study of this compound.
References
Application Notes and Protocols for PF-06928215 in Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PF-06928215, a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), for its application in cancer immunology studies. Detailed protocols for relevant assays are provided to facilitate its use as a research tool.
Introduction
This compound is a potent and specific inhibitor of cGAS, a key cytosolic DNA sensor that plays a critical role in the innate immune system.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway.[1][3] This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity.[4][5] However, aberrant activation of the cGAS-STING pathway has been implicated in autoimmune diseases, making cGAS a compelling therapeutic target.[2] this compound serves as a valuable chemical probe for elucidating the role of the cGAS-STING pathway in cancer biology and immunology.
Mechanism of Action
This compound functions as a competitive inhibitor that binds to the active site of cGAS, preventing the synthesis of cGAMP.[6] Structural and biochemical data have confirmed that it occupies the same site as the substrates ATP and GTP.[7] This direct inhibition of cGAS enzymatic activity blocks the downstream signaling cascade, thereby inhibiting the production of type I interferons and other inflammatory mediators.
Applications in Cancer Immunology Research
While initially developed as a potential therapeutic agent for autoimmune diseases, this compound is a critical tool for cancer immunology research in the following applications:
-
Investigating the role of the cGAS-STING pathway in tumor immunity: By selectively inhibiting cGAS, researchers can dissect the contribution of this pathway to anti-tumor responses in various cancer models.
-
Validating the cGAS-STING pathway as a therapeutic target: this compound can be used in preclinical studies to assess the therapeutic potential of cGAS inhibition in different cancer types.
-
Studying the interplay between innate and adaptive immunity: The compound allows for the controlled modulation of the innate immune response, enabling studies on its impact on T-cell activation and tumor infiltration.
-
High-throughput screening for novel cGAS inhibitors: The methodologies used to characterize this compound, such as the fluorescence polarization assay, can be adapted for screening new chemical entities.[2]
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (KD) | 200 nM | Surface Plasmon Resonance (SPR) | [2] |
| Inhibitory Potency (IC50) | 4.9 μM | cGAS Enzymatic Assay (FP-based) | [1] |
| Cellular Activity (IFN-β induction) | No activity observed | dsDNA-induced IFN-β Luciferase Reporter Assay in THP-1 cells | [7][8] |
Experimental Protocols
cGAS Fluorescence Polarization (FP) Competition Assay
This protocol describes a high-throughput assay to measure the inhibitory activity of compounds against cGAS, as used in the discovery of this compound.[2][7]
Materials:
-
Recombinant human cGAS protein
-
Cy5-labeled cGAMP
-
High-affinity cGAMP monoclonal antibody
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5
-
ATP and GTP
-
Interferon-stimulatory DNA (ISD; 45 bp dsDNA)
-
Test compounds (e.g., this compound)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare the cGAS reaction mixture in the assay buffer containing 100 nM cGAS, 1 mM ATP, 300 μM GTP, and 100 nM ISD DNA.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Initiate the enzymatic reaction by adding the cGAS reaction mixture to the wells containing the test compounds.
-
Incubate the plate for 1 hour at room temperature.
-
Stop the reaction by adding 50 mM EDTA.
-
Add a pre-mixed solution of Cy5-labeled cGAMP (2 nM) and cGAMP monoclonal antibody (16 nM) to each well.
-
Incubate the plate for 1 hour at room temperature to allow the antibody-tracer interaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 620 nm, Emission: 688 nm).
-
Calculate the IC₅₀ values from the concentration-response curves.
Cellular IFN-β Luciferase Reporter Assay
This protocol is designed to assess the ability of cGAS inhibitors to block dsDNA-induced type I interferon production in a cellular context.
Materials:
-
THP-1 cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter.
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Transfection reagent (e.g., Lipofectamine).
-
Herring Testis DNA (HT-DNA) or other dsDNA stimulus.
-
Test compounds (e.g., this compound).
-
Luciferase assay reagent.
-
96-well white plates.
-
Luminometer.
Procedure:
-
Seed the THP-1 IFN-β luciferase reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Prepare the dsDNA transfection mix by combining HT-DNA with a suitable transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Add the dsDNA transfection mix to the cells to stimulate the cGAS-STING pathway.
-
Incubate the cells for 6-8 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Determine the effect of the compound on IFN-β promoter activity by comparing the luciferase signal in treated versus untreated, stimulated cells. Note: this compound has been reported to show no activity in this type of assay, which may be due to poor cell permeability.[7][8]
Mandatory Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cGAS/STING Pathway: Friend or Foe in Regulating Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioscience.co.uk [bioscience.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PF-06928215 Inactivity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of PF-06928215 in cellular assays. All information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides and FAQs
Q1: We observe potent inhibition of cGAS in our biochemical assays with this compound, but see no activity in our cell-based assays. Is this expected?
Yes, this is a documented observation for this compound. While it is a high-affinity inhibitor of the cyclic GMP-AMP Synthase (cGAS) enzyme in biochemical assays, it has been reported to be inactive in cellular assays that measure the downstream effects of cGAS activation, such as interferon-beta (IFN-β) production.[1][2][3][4] The primary reason for this discrepancy is thought to be the compound's poor cellular permeability.[2][4]
Q2: What are the potential reasons for this compound's lack of cellular activity?
The lack of cellular activity of this compound can be attributed to several factors, primarily related to its physicochemical properties:
-
Poor Cellular Permeability: The structure of this compound, which includes a carboxylic acid group, likely contributes to a high polar surface area and an increased number of hydrogen bond donors. These characteristics are generally unfavorable for passive diffusion across the cell membrane. It has been suggested that improvements to its passive permeability are needed for this class of inhibitors to be effective in a cellular context.[2][4]
-
Efflux by Cellular Transporters: Many cells express efflux pumps (e.g., P-glycoprotein) that actively remove foreign small molecules from the cytoplasm. It is possible that even if some this compound enters the cell, it is rapidly pumped out, preventing it from reaching a sufficient intracellular concentration to inhibit cGAS.
-
High Intracellular ATP/GTP Concentrations: cGAS utilizes ATP and GTP as substrates. The intracellular concentrations of these nucleotides are significantly higher than those typically used in biochemical assays. This increased competition at the enzyme's active site may require a much higher intracellular concentration of a competitive inhibitor like this compound to achieve effective inhibition.
-
Plasma Protein Binding: In cell culture media containing serum, this compound may bind to plasma proteins, reducing the free concentration of the inhibitor available to enter the cells.
Q3: How can we improve the cellular activity of our cGAS inhibitor?
While modifying this compound itself is not feasible for the end-user, here are some general strategies that can be considered for improving the cellular activity of small molecule inhibitors with similar properties:
-
Use of Permeabilizing Agents: In some experimental setups, very low concentrations of mild detergents or permeabilizing agents can be used to facilitate compound entry. However, this approach must be carefully optimized to avoid cytotoxicity.
-
Prodrug Strategies: A common approach in drug development is to modify a molecule with a "prodrug" moiety that masks polar groups, increasing lipophilicity and cell permeability. Once inside the cell, the prodrug is cleaved by intracellular enzymes to release the active compound.
-
Formulation with Delivery Vehicles: Encapsulating the inhibitor in liposomes or nanoparticles can facilitate its entry into cells through endocytosis.
-
Structural Modifications: For medicinal chemists, structure-activity relationship (SAR) studies can guide the modification of the inhibitor to improve its drug-like properties. For instance, replacing the carboxylic acid with an isostere could lower the polar surface area and reduce the number of hydrogen bond donors, potentially improving cell permeability.[2][4]
Q4: What positive and negative controls should we use in our cGAS cellular assays?
Proper controls are critical for interpreting your results:
-
Positive Control (Downstream Inhibition): A well-characterized inhibitor of a downstream component of the cGAS-STING pathway, such as a TBK1 inhibitor, can serve as a positive control for the assay itself. This ensures that the signaling pathway is functional in your cells and that your detection method is working correctly.
-
Positive Control (cGAS Inhibition): If available, a cGAS inhibitor with known cellular activity should be used as a positive control for target engagement.
-
Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO) should be added to control wells at the same final concentration to account for any solvent effects.
-
Negative Control (Inactive Compound): If possible, use a structurally similar but biologically inactive analog of this compound as a negative control to assess off-target effects.
-
Stimulation Control: Ensure you have a condition where the cells are stimulated to activate the cGAS pathway (e.g., by transfecting with dsDNA) but are not treated with any inhibitor. This represents the 100% activity level.
-
Unstimulated Control: A condition with no stimulation and no inhibitor will give you the baseline activity of your reporter system.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 4.9 µM | Biochemical (cGAS enzymatic activity) | [5] |
| K_D_ | 200 nM | Biochemical (Binding affinity to cGAS) | [6][7] |
| Cellular Activity | No activity observed | dsDNA-induced IFN-β luciferase reporter assay | [1][2] |
Table 2: Physicochemical Properties of this compound and Lipinski's Rule of Five
| Physicochemical Property | Value/Prediction | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 380.40 Da | < 500 Da | Yes |
| LogP (Octanol-Water Partition Coefficient) | Not explicitly found, but likely low due to polar nature | < 5 | Likely Yes |
| Hydrogen Bond Donors | Likely > 5 (due to carboxylic acid and amide groups) | ≤ 5 | Likely No |
| Hydrogen Bond Acceptors | Likely > 10 (due to oxygens and nitrogens) | ≤ 10 | Likely No |
| Polar Surface Area (PSA) | Not explicitly found, but likely high | - | - |
Note: While the exact values for LogP, hydrogen bond donors/acceptors, and PSA were not found in the search results, the presence of a carboxylic acid and multiple nitrogen and oxygen atoms strongly suggests that this compound likely violates at least two of Lipinski's rules, which are guidelines for predicting oral bioavailability and cell permeability.[8][9][10]
Experimental Protocols
Protocol: dsDNA-Induced IFN-β Reporter Assay
This protocol is a representative example of a cellular assay used to measure the activity of the cGAS-STING pathway.
1. Cell Culture and Seeding:
- Culture a suitable reporter cell line (e.g., HEK293T cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter) in appropriate growth medium.
- Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in 100% DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
- Incubate the cells with the compound for 1-2 hours before stimulation.
3. Stimulation of the cGAS-STING Pathway:
- Prepare a complex of a dsDNA stimulus (e.g., herring testes DNA or a synthetic dsDNA oligonucleotide) with a transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
- Add the dsDNA-transfection reagent complex to the wells containing the cells and compound.
- Include a "no stimulation" control where only the transfection reagent is added.
4. Incubation:
- Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
5. Luciferase Assay:
- After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.
- Read the luminescence signal on a plate reader.
6. Data Analysis:
- Subtract the background luminescence (from unstimulated, untreated wells) from all other readings.
- Normalize the data by setting the stimulated, vehicle-treated control as 100% activity.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value, if any activity is observed.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for the lack of this compound activity in cellular assays.
Caption: The logical relationship between this compound's properties and its cellular inactivity.
References
- 1. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. dev.drugbank.com [dev.drugbank.com]
Technical Support Center: Optimizing PF-06928215 Concentration for Maximum cGAS Inhibition
Welcome to the technical support center for PF-06928215, a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal cGAS inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly binds to the active site of cGAS.[1][2][3][4] This competitive inhibition prevents the binding of the natural substrates, ATP and GTP, thereby blocking the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][5] The inhibition of cGAMP production subsequently prevents the activation of the STING (Stimulator of Interferon Genes) pathway, which is responsible for triggering type I interferon responses.[1][6]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: For cell-based assays, a concentration range of 0.01 µM to 100 µM is a common starting point for dose-response experiments.[7] The optimal concentration will depend on the specific cell type, experimental conditions, and the desired level of cGAS inhibition. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) in your specific experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For a stock solution, you can dissolve it in fresh DMSO to a concentration of 76 mg/mL (199.78 mM).[7] It is important to use fresh, moisture-free DMSO to ensure maximum solubility.[7] For working solutions, the DMSO stock can be further diluted in an appropriate vehicle, such as corn oil or a mixture of PEG300, Tween80, and ddH2O, immediately before use.[7]
Q4: What are the known IC50 and Kd values for this compound?
A4: this compound has a reported IC50 of 4.9 µM for cGAS inhibition in biochemical assays.[1][7][8] The binding affinity (Kd) for cGAS is approximately 200 nM.[1][3][4][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cGAS inhibition results | Inconsistent inhibitor concentration. | Ensure accurate serial dilutions of this compound. Prepare fresh dilutions for each experiment. |
| Cell health and density variations. | Maintain consistent cell seeding density and ensure high cell viability (>90%) before starting the experiment. | |
| Inconsistent stimulation. | Ensure the concentration and quality of the cGAS activator (e.g., dsDNA) are consistent across all wells. | |
| Lower than expected cGAS inhibition | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. |
| Inhibitor degradation. | Store the this compound stock solution properly (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| High cell density. | Optimize cell seeding density. Overly confluent cells may exhibit altered signaling responses. | |
| Assay interference. | Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%). | |
| No cGAS inhibition observed | Incorrect compound used. | Verify the identity and purity of the this compound compound. |
| Inactive cGAS enzyme (biochemical assay). | Use a fresh batch of recombinant cGAS and verify its activity using a positive control. | |
| Ineffective cellular uptake. | For cell-based assays, consider using a different delivery method or a cell line with known permeability to the inhibitor. | |
| Problems with the readout system. | Validate the detection method for cGAMP or downstream signaling markers (e.g., p-IRF3, IFN-β) with appropriate positive and negative controls. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.9 µM | Biochemical (cGAS activity) | [1][7][8] |
| Kd | 200 nM | Biochemical (Binding affinity) | [1][3][4][9] |
Experimental Protocols
Biochemical cGAS Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from a method used to characterize cGAS inhibitors.[3][9]
Materials:
-
Recombinant human cGAS enzyme
-
This compound
-
Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5[9]
-
ATP and GTP
-
Interferon-stimulatory DNA (ISD)
-
Cy5-labeled cGAMP
-
cGAMP-specific antibody
-
384-well assay plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.
-
Prepare a master mix containing recombinant human cGAS (e.g., 100 nM), ISD DNA (e.g., 100 nM), ATP (e.g., 1 mM), and GTP (e.g., 0.3 mM) in Assay Buffer.[9]
-
Initiate the reaction by adding the master mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[9]
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 50 mM.[9]
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based cGAS Inhibition Assay (IFN-β Reporter)
This protocol is a general guideline for assessing cGAS inhibition in a cellular context.
Materials:
-
THP-1 dual reporter cells (or other suitable cell line)
-
This compound
-
Cell culture medium
-
Salmon sperm DNA (or other dsDNA stimulant)[7]
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 dual reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the various concentrations of this compound for 1 hour.[7] Include a vehicle control (e.g., DMSO).
-
-
Stimulation:
-
Stimulate the cells with salmon sperm DNA for 12 hours.[7] Include an unstimulated control.
-
-
Luciferase Assay:
-
After the incubation period, collect the cell culture supernatant or lyse the cells according to the reporter assay manufacturer's instructions.
-
Measure the luciferase signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability assay if necessary.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. files.core.ac.uk [files.core.ac.uk]
PF-06928215 solubility and stability issues in aqueous solutions
Welcome to the technical support center for PF-06928215. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on available data, this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 76 mg/mL (199.78 mM) can be prepared in fresh, moisture-free DMSO[1]. It is reported to be insoluble in water and ethanol[1]. For optimal results, it is recommended to use fresh DMSO, as absorbed moisture can reduce the compound's solubility[1].
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A2: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution to stay below its solubility limit.
-
Increase the percentage of DMSO: While it's ideal to keep the final DMSO concentration low in cellular assays (typically below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent: Consider using a co-solvent system. For in vivo studies, a formulation of DMSO, PEG300, Tween80, and saline has been suggested[1]. For in vitro assays, a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 in your buffer can help to improve and maintain the solubility of hydrophobic compounds.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, you could experimentally determine the optimal pH for solubility in your buffer system.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, powdered this compound should be stored at -20°C for up to 3 years[1]. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for one month[1].
Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
A4: Currently, there is no publicly available data on the stability of this compound in aqueous solutions or common cell culture media. It is highly recommended to perform your own stability assessment under your specific experimental conditions (e.g., temperature, pH, and media components). A general protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q5: What are the potential degradation pathways for this compound in an aqueous environment?
A5: Specific degradation pathways for this compound in aqueous solutions have not been documented in the available literature. Potential degradation of small molecules in aqueous solutions can occur through hydrolysis of labile functional groups, oxidation, or light-catalyzed degradation. To understand the stability of this compound in your experiments, a stability study using techniques like HPLC or LC-MS to monitor the parent compound's concentration over time is advisable.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Solution
This guide provides a systematic approach to resolving precipitation issues encountered when preparing aqueous solutions of this compound.
Step 1: Initial Observation and Confirmation
-
Visually inspect the solution for any cloudiness, turbidity, or visible precipitate immediately after preparation and after a short incubation period (e.g., 30 minutes) at the intended experimental temperature.
-
If possible, confirm precipitation by measuring the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over time indicates precipitation.
Step 2: Optimization of Solvent and Concentration
-
Primary Solvent: Always use fresh, anhydrous DMSO to prepare the initial high-concentration stock solution[1].
-
Final Concentration: If precipitation is observed, the primary course of action is to lower the final working concentration of this compound.
-
Co-Solvent Percentage: If a higher concentration is necessary, cautiously increase the final percentage of DMSO in your aqueous solution. Remember to include a corresponding vehicle control in your experiments.
Step 3: Formulation and Buffer Modification
-
Surfactants: For in vitro assays, consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your aqueous buffer to aid in solubilization.
-
pH Adjustment: Experimentally test the solubility of this compound in buffers with slightly different pH values to identify a range that may improve its solubility.
-
Formulation for in vivo use: A suggested formulation for in vivo applications involves a mixture of DMSO, PEG300, Tween80, and a saline solution[1].
Step 4: Handling and Preparation Technique
-
Pre-warming: Gently pre-warm your aqueous buffer to the experimental temperature before adding the DMSO stock solution.
-
Mixing: Add the DMSO stock solution to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion. Avoid vigorous shaking that could introduce air bubbles and potentially promote precipitation.
-
Fresh Preparations: Always prepare fresh dilutions of this compound for each experiment to minimize the risk of precipitation and degradation over time.
Quantitative Data Summary
As there is limited publicly available quantitative data on the solubility and stability of this compound, the following table is provided as a template for researchers to document their internal findings.
| Parameter | Solvent/Buffer System | Temperature (°C) | Quantitative Value | Method |
| Solubility | ||||
| DMSO | Room Temp | 76 mg/mL (199.78 mM)[1] | Vendor Data | |
| Water | Room Temp | Insoluble[1] | Vendor Data | |
| Ethanol | Room Temp | Insoluble[1] | Vendor Data | |
| PBS, pH 7.4 | Room Temp | User-determined | e.g., Kinetic Solubility Assay | |
| Cell Culture Medium | 37 | User-determined | e.g., Kinetic Solubility Assay | |
| Stability | ||||
| Half-life (t½) | PBS, pH 7.4 | 37 | User-determined | e.g., HPLC-based Stability Assay |
| Cell Culture Medium + 10% FBS | 37 | User-determined | e.g., HPLC-based Stability Assay |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
This protocol provides a general method to estimate the kinetic solubility of this compound in a desired aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader (optional)
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% anhydrous DMSO.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate using DMSO as the diluent.
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer to each well. Then, transfer a small, fixed volume of each DMSO concentration from the first plate to the corresponding wells of the second plate (e.g., 2 µL of DMSO stock into 98 µL of buffer to achieve a 1:50 dilution). This will create a range of final compound concentrations with a constant final DMSO percentage.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation or turbidity.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound under the tested conditions.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous solution of interest (e.g., cell culture medium)
-
Incubator (e.g., 37°C)
-
Cold organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Centrifuge
-
HPLC vials
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired aqueous solution at the final working concentration. Immediately take an aliquot and quench the reaction by adding an equal volume of a cold organic solvent. Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
-
Incubate Sample: Incubate the remaining solution under your desired experimental conditions (e.g., 37°C).
-
Prepare Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and process them as described in step 1.
-
HPLC Analysis: Analyze all samples by HPLC. Use a suitable method to separate this compound from any potential degradants.
-
Data Analysis: Quantify the peak area of the parent compound (this compound) at each time point. Plot the percentage of the remaining compound relative to the T=0 sample against time to determine its stability profile.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Investigating PF-06928215 in Primary Cells
This technical support resource is designed for researchers, scientists, and drug development professionals using the cGAS inhibitor PF-06928215 in primary cell experiments. It provides frequently asked questions (FAQs) and troubleshooting guidance in a user-friendly question-and-answer format to address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target and mechanism of action for this compound?
A1: this compound is a high-affinity, substrate-competitive inhibitor of cyclic GMP-AMP synthase (cGAS).[1] Its primary function is to bind directly to the cGAS active site, thereby blocking the synthesis of the second messenger 2',3'-cGAMP.[2] This action prevents the activation of the STING (Stimulator of Interferon Genes) pathway, which is a critical component of the innate immune response to cytosolic double-stranded DNA (dsDNA).[3][4]
Q2: We are using this compound in our primary cell culture, but we are not observing any inhibition of the downstream type I interferon response (e.g., IFN-β expression). Is this expected?
A2: This is a critical and documented observation. Despite its high biochemical potency against the isolated cGAS enzyme, this compound has been reported to show a lack of inhibitory activity in cellular assays measuring dsDNA-induced IFN-β expression.[2] The original discovery study noted that this was not due to cytotoxicity, as the compound had a minimal effect on cell viability.[2] Researchers should not necessarily expect to see strong cellular effects without further optimization or in specific experimental systems.
Q3: Why might this compound show potent activity in biochemical assays but weak or no activity in primary cells?
A3: The discrepancy between biochemical potency and cellular activity is a common challenge in drug development. For this compound, several factors could be responsible:
-
Limited Cell Permeability: The compound may not efficiently cross the cell membrane to reach its cytosolic target, cGAS.
-
High Plasma Protein Binding: In the presence of media containing serum, the compound may be sequestered by proteins like albumin, reducing the free concentration available to enter the cells.
-
High Intracellular Substrate Concentrations: The intracellular concentrations of ATP and GTP, the substrates for cGAS, are very high. A much higher potency may be required to effectively compete with these substrates in a cellular context.[2]
-
Efflux by Cellular Transporters: The compound might be actively pumped out of the cell by membrane transporters.
Q4: Are there known off-target effects for this compound that could explain unexpected results in my primary cell experiments?
A4: The available literature focuses heavily on the on-target activity of this compound against cGAS. While all small molecules have the potential for off-target interactions, significant, commonly observed off-target effects for this compound have not been prominently reported in the key studies.[1][2] One study noted the compound has a "negligible effect on cellular activity".[1] Therefore, unexpected results are more likely to stem from issues with cellular inactivity or specific, uncharacterized interactions within your particular primary cell model rather than well-defined, common off-target effects.
Troubleshooting Guide
Issue: Lack of Expected Biological Effect in Primary Cell Assays
-
Possible Cause 1: Insufficient compound potency in the cellular environment.
-
Troubleshooting Steps:
-
Confirm On-Target Biochemical Activity: Before extensive cell-based assays, verify that your batch of this compound is active using a biochemical assay (see Protocol 1). This confirms the compound's integrity.
-
Increase Concentration: Carefully perform a dose-response experiment across a very wide range of concentrations, paying close attention to any potential cytotoxicity at higher doses.
-
Reduce Serum Concentration: If your experimental conditions permit, try reducing the serum percentage in your culture medium during treatment to decrease plasma protein binding and increase the bioavailable concentration of the inhibitor.
-
Use a Positive Control: Always include a positive control that targets the pathway at a different node (e.g., a TBK1 inhibitor) to ensure your downstream assay (like IFN-β measurement) is working correctly.[2]
-
-
Possible Cause 2: The cGAS-STING pathway is not the primary driver of the phenotype in your specific primary cell model and stimulation condition.
-
Troubleshooting Steps:
-
Validate Pathway Activation: Ensure that your method of stimulation (e.g., transfection with dsDNA) is robustly activating the cGAS-STING pathway. Measure the induction of interferon-stimulated genes (ISGs) or the phosphorylation of IRF3.
-
Use Genetic Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR to deplete cGAS or STING in your primary cells. If silencing the target does not replicate the expected phenotype, this compound is unlikely to have an effect.
-
Data Presentation
Table 1: Biochemical Profile of this compound Against its Primary Target, cGAS
| Parameter | Value | Target | Notes |
| Binding Affinity (KD) | 200 nM | cGAS | Measures the direct binding strength between the compound and the enzyme. |
| Biochemical Potency (IC50) | 4.9 μM | cGAS | Concentration required to inhibit 50% of cGAS enzymatic activity in a cell-free system.[3] |
| Cellular Activity (IFN-β IC50) | No Activity Reported | cGAS-STING Pathway | Did not inhibit IFN-β induction in a cellular reporter assay.[2] |
Experimental Protocols
Protocol 1: cGAS Fluorescence Polarization (FP) Biochemical Assay
This protocol is adapted from the method used in the discovery of this compound to confirm its direct inhibitory activity on the cGAS enzyme.[2]
-
Reagents & Materials:
-
Recombinant human cGAS enzyme.
-
Cy5-labeled 2',3'-cGAMP probe.
-
High-affinity monoclonal antibody specific for cGAMP.
-
Assay Buffer (e.g., Tris-based buffer with appropriate salts and detergents).
-
This compound stock solution in DMSO.
-
384-well, low-volume, black plates.
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In each well of the 384-well plate, add the Cy5-cGAMP probe (e.g., 2 nM final concentration) and the anti-cGAMP monoclonal antibody.
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Initiate the reaction by adding the cGAS enzyme along with its substrates, ATP and GTP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for cGAMP production.
-
Read the plate on an instrument capable of measuring fluorescence polarization.
-
-
Data Analysis:
-
Inhibition of cGAS results in lower production of cGAMP, leading to less displacement of the Cy5-cGAMP probe from the antibody and thus a higher FP signal. Calculate IC50 values by plotting the FP signal against the inhibitor concentration.
-
Visualizations
Caption: The cGAS-STING pathway is inhibited by this compound.
Caption: Troubleshooting workflow for lack of this compound cellular activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The cGAS/STING Pathway: Friend or Foe in Regulating Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06928215 and cGAS Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-06928215 in cGAS (cyclic GMP-AMP synthase) activity assays. Inconsistent results can arise from various factors related to the compound, assay conditions, and experimental technique. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit cGAS?
A1: this compound is a potent and high-affinity inhibitor of cGAS. It functions as a competitive inhibitor, meaning it binds to the active site of the cGAS enzyme, where the substrates ATP and GTP would normally bind.[1] This prevents cGAS from synthesizing its product, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which is a crucial second messenger in the innate immune response to cytosolic DNA.
Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
A2: Inconsistent IC50 values can stem from several sources. Key factors to investigate include:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous assay buffers. Precipitation can effectively lower the concentration of the inhibitor in your assay, leading to variable results. Ensure the final concentration of any solvent (like DMSO) is low and consistent across all wells.
-
Enzyme Concentration: The measured potency of a competitive inhibitor is highly dependent on the enzyme and substrate concentrations. Using an incorrect or inconsistent concentration of cGAS can lead to shifts in the IC50 value.
-
Substrate Concentrations: For a competitive inhibitor, the apparent IC50 will increase as the substrate (ATP and GTP) concentrations increase. It is critical to use substrate concentrations at or below their Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[2]
-
Assay Incubation Times: Ensure that incubation times for the enzyme with the inhibitor and for the enzymatic reaction are consistent.
Q3: My fluorescence polarization (FP) assay signal is weak or the assay window is small. How can I improve it?
A3: A small assay window in an FP-based cGAS assay can be due to several factors:
-
Suboptimal Reagent Concentrations: The concentrations of the fluorescently labeled cGAMP tracer and the anti-cGAMP antibody are critical. These should be optimized to find a balance that provides a robust signal without being easily displaced by low concentrations of the enzyme product.
-
Interference from this compound: At high concentrations, some compounds can be intrinsically fluorescent or cause light scattering, which can interfere with FP assays.[3] It's advisable to run a control plate with just the inhibitor and assay buffer to check for any background signal.
-
Incorrect Wavelengths: Using fluorophores with longer excitation and emission wavelengths (far-red tracers) can help minimize background fluorescence from samples and compounds.[3][4]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare a master mix of reagents to minimize variability. |
| Incomplete Mixing | Ensure all solutions are thoroughly mixed before and after addition to the assay plate. |
| Compound Precipitation | Visually inspect wells for any signs of precipitation. Consider lowering the final concentration of this compound or slightly increasing the percentage of co-solvent (e.g., DMSO), ensuring the solvent itself does not inhibit the enzyme. |
| Edge Effects | In multi-well plates, the outer wells are more prone to evaporation. Consider not using the outermost wells for critical samples or ensure proper plate sealing and incubation in a humidified chamber. |
Issue 2: No or Very Low cGAS Inhibition Observed
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the stock concentration of your inhibitor. Perform a serial dilution and test a wider concentration range. |
| Inactive this compound | Ensure the compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation. |
| High Enzyme or Substrate Concentration | As a competitive inhibitor, the effectiveness of this compound will be reduced at high substrate (ATP/GTP) concentrations.[2] Lower the substrate concentrations, ideally to their Km values or below. Also, verify that you are not using an excessively high concentration of the cGAS enzyme. |
| Assay Conditions | Confirm that the pH and temperature of the assay are optimal for cGAS activity and inhibitor binding.[5] |
Issue 3: Inconsistent Results Across Different Experiments
| Possible Cause | Recommended Solution |
| Reagent Variability | Prepare fresh enzyme and substrate solutions for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. |
| Different dsDNA Activator Lots | The length and purity of the double-stranded DNA used to activate cGAS can impact its activity.[6] If possible, use the same lot of dsDNA for a series of experiments. |
| Buffer Composition | High salt concentrations can inhibit cGAS activity.[7] Maintain a consistent buffer composition across all experiments. |
| Instrument Settings | Ensure that the settings on your plate reader (e.g., gain, filters) are identical for all experiments. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| This compound KD | 200 nM | Surface Plasmon Resonance (SPR) | [8][9][10] |
| This compound IC50 | 4.9 µM | Fluorescence Polarization (FP) Assay | [Hall J, et al. (2017)] |
Experimental Protocols
Protocol 1: cGAS Activity Assay using Fluorescence Polarization (FP)
This protocol is based on the principles described for the discovery of this compound.[8][11]
1. Reagent Preparation:
- cGAS Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
- cGAS Enzyme: Prepare a working stock of human cGAS in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is ~10 nM.[8]
- dsDNA Activator: Use a long dsDNA (e.g., 70-mer interferon stimulatory DNA - ISD) at a concentration sufficient to activate cGAS (e.g., 10-20 nM).
- Substrates: Prepare a stock solution of ATP and GTP in assay buffer.
- This compound: Prepare a stock solution in 100% DMSO. Create a serial dilution series in DMSO.
- FP Detection Mix: Prepare a solution containing a Cy5-labeled cGAMP tracer (~2 nM) and a high-affinity anti-cGAMP monoclonal antibody (~16 nM) in assay buffer.[8][12]
2. Assay Procedure:
- Add 2 µL of the this compound dilution series (or DMSO for controls) to the wells of a 384-well black plate.
- Add 10 µL of the cGAS enzyme and dsDNA activator mix to each well.
- Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding 8 µL of the ATP/GTP substrate mix.
- Incubate for 60-120 minutes at room temperature.
- Stop the reaction and detect the produced cGAMP by adding 10 µL of the FP Detection Mix.
- Incubate for 60 minutes at room temperature.
- Read the plate on a suitable plate reader capable of measuring fluorescence polarization, using appropriate excitation and emission filters for Cy5.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: The cGAS-STING pathway detects cytosolic dsDNA and initiates an immune response.
Caption: A typical workflow for a cGAS fluorescence polarization (FP) competition assay.
Caption: A decision tree for troubleshooting inconsistent results in cGAS activity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization-Based Bioassays: New Horizons [mdpi.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does cGAS Avoid Sensing Self-DNA under Normal Physiological Conditions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 9. You are being redirected... [prosci-inc.com]
- 10. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Minimizing Plasma Protein Binding of PF-06928215 Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to minimize the plasma protein binding (PPB) of PF-06928215 derivatives.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is plasma protein binding (PPB) and why is it a critical parameter in drug discovery?
A1: Plasma protein binding refers to the extent to which a drug molecule attaches to proteins in blood plasma.[1] This is a crucial parameter because, according to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to diffuse into tissues, interact with its therapeutic target, exert a pharmacological effect, and be cleared from the body.[2][3][4] High PPB can limit drug efficacy, alter pharmacokinetic properties like half-life and distribution, and complicate the interpretation of dose-response relationships.[1][]
Q2: Which plasma proteins are the primary contributors to drug binding?
A2: The most common blood proteins that drugs bind to are human serum albumin (HSA), alpha-1-acid glycoprotein (B1211001) (AGP), lipoproteins, and globulins.[6][7] Acidic and neutral drugs typically bind to albumin, which is the most abundant protein in plasma.[6][7] Basic drugs tend to bind to the acidic AGP.[6][7]
Q3: What is the "fraction unbound" (fu) and how does it relate to PPB?
A3: The "fraction unbound" (fu) represents the percentage of the total drug concentration in plasma that is not bound to proteins.[8] It is the pharmacologically active portion. For example, if a drug is 99% bound to plasma proteins, its fu is 1%. This value is a key input for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for predicting drug-drug interactions.[2][8]
This compound Specifics
Q4: Is high plasma protein binding a known liability for the this compound scaffold?
A4: Yes, the initial discovery paper for this compound, a high-affinity cGAS inhibitor, noted that for this chemical class to achieve cellular activity, improvements to its plasma protein binding profile are required.[9] The molecule contains a carboxylic acid, a feature often associated with high binding to human serum albumin.
Q5: What is the mechanism of action for this compound?
A5: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[10] cGAS is a key sensor in the innate immune system that detects cytosolic dsDNA and, upon activation, produces the second messenger 2',3'-cGAMP.[9][11] cGAMP then binds to the STING protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[11][12] By binding to the active site of cGAS, this compound competitively inhibits this process.[9][13]
Troubleshooting Guides
Medicinal Chemistry & Structural Modification
Q6: We are observing very high PPB (>99%) with our this compound derivatives. What chemical strategies can we employ to reduce it?
A6: High PPB is often driven by a combination of high lipophilicity (hydrophobicity) and specific ionic interactions. A systematic structure-activity relationship (SAR) study is the most effective approach.[14] Key strategies include:
-
Reduce Lipophilicity (LogP/LogD): High lipophilicity is a primary driver of non-specific binding to proteins like albumin. Systematically replace lipophilic groups with more polar ones. For example, substitute a phenyl ring with a pyridine (B92270) or a methyl group with a hydroxyl or methoxy (B1213986) group.
-
Modulate Ionization (pKa): The carboxylic acid in this compound is likely a major contributor to binding with albumin.[9] At physiological pH (7.4), this group is deprotonated (negatively charged), leading to strong ionic interactions.[14] Consider replacing the carboxylic acid with a less acidic or neutral bioisostere, such as a tetrazole, acylsulfonamide, or hydroxamic acid.
-
Introduce Polar Functionality/Disrupt Hydrophobic Surfaces: Strategically introducing polar atoms (O, N) or functional groups can increase polarity and disrupt large hydrophobic surfaces on the molecule, making it less prone to binding.
Experimental Issues
Q7: Our PPB assay shows poor mass balance (<80% recovery). What are the potential causes and solutions?
A7: Poor recovery is often due to nonspecific binding (NSB) of the compound to the assay apparatus (e.g., plates, dialysis membrane) or compound instability.
-
Troubleshooting NSB:
-
Pre-treatment: Silanize glass vials or use low-binding polypropylene (B1209903) plates.
-
Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-80) in the buffer to reduce binding to surfaces, but be cautious as this can also affect protein binding.
-
Quantify: Always measure the concentration in both the buffer and plasma chambers and compare the total amount recovered to the initial amount added to calculate mass balance.[2]
-
-
Troubleshooting Instability:
-
Preliminary Stability Check: Before the main PPB experiment, incubate your compound in plasma and buffer separately under the same conditions (e.g., 37°C for 4 hours) and measure the concentration over time.[8]
-
Reduce Incubation Time: If the compound is unstable, reduce the incubation time. Ensure equilibrium is still reached by running a time-to-equilibrium experiment.[8]
-
Add Inhibitors: If degradation is due to enzymatic activity in plasma, consider adding appropriate metabolic inhibitors, though this can alter assay conditions.
-
Q8: The measured fraction unbound (fu) for my compound varies significantly between experiments. How can I improve reproducibility?
A8: Variability can stem from several sources:
-
Pipetting Errors: Highly protein-bound compounds have very low free concentrations, making the assay sensitive to small volume errors. Use calibrated pipettes and consider using automated liquid handlers.
-
Plasma Source: Use a consistent source and lot of pooled plasma for a series of experiments. PPB can vary with differences in protein concentration and composition between lots or species.
-
Equilibrium Not Reached: Ensure the incubation time is sufficient for the compound to reach equilibrium across the dialysis membrane. This should be determined experimentally for each new compound class. A typical time is 4-6 hours, but highly "sticky" compounds may take longer.[3][8]
-
Analytical Sensitivity: Ensure your LC-MS/MS method is sensitive enough to accurately quantify the low concentrations in the buffer chamber. The lower limit of quantification (LLOQ) should be well below the expected free concentration.
Data Presentation
Quantitative data from PPB screening should be organized to facilitate SAR analysis. The table below provides a template for comparing this compound derivatives.
| Compound ID | Structural Modification from Parent | Calculated LogP | pKa (Acidic) | Fraction Unbound (fu, %) Human Plasma |
| This compound | Parent Compound (Carboxylic Acid) | 3.5 | 4.2 | 0.5% |
| DERIV-001 | R = Tetrazole | 3.1 | 4.9 | 2.1% |
| DERIV-002 | R = Acylsulfonamide | 3.3 | 5.5 | 3.5% |
| DERIV-003 | Phenyl replaced with Pyridyl | 2.9 | 4.3 | 1.8% |
| DERIV-004 | Tetrazole + Pyridyl substitution | 2.5 | 5.0 | 7.2% |
| Note: Data are hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol: Determination of Fraction Unbound (fu) using Rapid Equilibrium Dialysis (RED)
This protocol is adapted from standard industry practices for determining PPB.[3][][8]
Objective: To measure the percentage of a test compound that is not bound to plasma proteins at equilibrium.
Materials:
-
Thermo Scientific™ Pierce™ Rapid Equilibrium Dialysis (RED) Device plate and inserts
-
Human plasma (pooled, K2-EDTA anticoagulant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Incubator with shaker (37°C)
-
96-well collection plates (polypropylene, low-binding)
-
LC-MS/MS system for analysis
Workflow Diagram:
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. biorxiv.org [biorxiv.org]
- 6. biotage.com [biotage.com]
- 7. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 8. bioivt.com [bioivt.com]
- 9. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF‐06928215 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. immune-system-research.com [immune-system-research.com]
- 12. A non-nucleotide agonist that binds covalently to cysteine residues of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating PF-06928215-Mediated cGAS Inhibition by Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cGAS inhibitor PF-06928215 with alternative compounds. It details the challenges in validating this compound's cellular activity using Western blot and presents supporting experimental data for alternative inhibitors to offer a comprehensive framework for evaluating cGAS-STING pathway inhibition.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system, detecting cytosolic DNA to initiate an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases, making it a significant target for therapeutic intervention. This compound has been identified as a potent, high-affinity inhibitor of human cGAS in biochemical assays.[1][2][3] However, its efficacy within a cellular context remains a significant challenge, limiting its utility as a tool compound for in-cell validation studies.
This guide explores the validation of cGAS inhibition via Western blot, focusing on the downstream markers of pathway activation. We will compare the reported activities of this compound with other known cGAS and STING inhibitors that have demonstrated cellular activity.
Mechanism of Action: Targeting the cGAS-STING Pathway
The cGAS-STING signaling cascade is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cGAS. This activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[4] cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its dimerization and translocation. This leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][5] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.
Western blot analysis is a cornerstone technique to quantify the inhibition of this pathway by measuring the phosphorylation status of key downstream proteins, namely p-STING, p-TBK1, and p-IRF3. A successful cGAS inhibitor should prevent the phosphorylation of these proteins in response to a cGAS stimulus (e.g., transfected dsDNA).
Comparative Analysis of cGAS and STING Inhibitors
A major challenge in the development of cGAS inhibitors is translating biochemical potency into cellular efficacy. While this compound demonstrates high affinity for cGAS in vitro, it has been reported to lack activity in cellular assays.[1] This is likely due to poor cell permeability or insufficient potency to compete with high intracellular concentrations of ATP and GTP.[1] In contrast, other inhibitors have shown dose-dependent inhibition of the cGAS-STING pathway in cellular models.
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Cellular Activity | Reference |
| This compound | cGAS | Substrate-competitive | 4.9 µM (human cGAS) | Not observed in cellular assays | [1][6] |
| RU.521 | cGAS | Substrate-competitive | ~0.11 µM (mouse cGAS) | Yes, IC50 ~0.70 µM in mouse macrophages | [7] |
| G140 | cGAS | Substrate-competitive | Potent inhibitor of human cGAS | Yes, demonstrated cellular inhibition | [8] |
| H-151 | STING | Covalent modification of Cys91 | Potent irreversible inhibitor | Yes, effectively blocks STING activation | [9] |
Experimental Validation by Western Blot
Validating a cGAS inhibitor using Western blot involves stimulating cells with a cGAS agonist (e.g., interferon-stimulatory DNA, ISD) in the presence and absence of the inhibitor. The readout is the level of phosphorylation of downstream targets.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells or other suitable cell lines (e.g., mouse RAW 264.7 macrophages) in appropriate media.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Pre-incubate cells with varying concentrations of the cGAS inhibitor (e.g., this compound, RU.521) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Transfect cells with a cGAS agonist, such as ISD (1 µg/mL), using a suitable transfection reagent (e.g., Lipofectamine) for 4-6 hours.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against p-STING (Ser366), p-IRF3 (Ser396), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated proteins to the corresponding loading control.
-
Compare the levels of phosphorylated proteins in inhibitor-treated samples to the vehicle-treated, ISD-stimulated control to determine the extent of inhibition.
Expected Results and Interpretation
For a cell-permeable and effective cGAS inhibitor, a dose-dependent decrease in the phosphorylation of STING and IRF3 would be expected following ISD stimulation.
| Treatment Group | ISD Stimulation | Inhibitor | Expected p-IRF3 Level (relative to stimulated control) |
| 1 | - | Vehicle | Baseline |
| 2 | + | Vehicle | 100% |
| 3 | + | This compound | ~100% (due to lack of cellular activity) |
| 4 | + | RU.521 (effective dose) | < 50% |
| 5 | + | H-151 (effective dose) | < 50% |
Due to the reported lack of cellular activity for this compound, it is unlikely to show a reduction in p-STING or p-IRF3 levels in a Western blot experiment.[1] In contrast, compounds like RU.521 have been shown to effectively reduce the phosphorylation of these downstream markers in a dose-dependent manner, providing clear evidence of target engagement and pathway inhibition in a cellular context.
Conclusion
While this compound is a valuable tool for in vitro biochemical and structural studies of cGAS, its utility for cellular validation via Western blot is limited by its lack of demonstrated activity in cells. For researchers aiming to validate cGAS-STING pathway inhibition in a cellular setting, alternative inhibitors with proven cellular efficacy, such as RU.521 or G140, are more appropriate choices. The experimental protocol and comparative data provided in this guide offer a framework for the rigorous evaluation of cGAS inhibitors and the interpretation of Western blot results in the context of the cGAS-STING signaling pathway.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay (Journal Article) | OSTI.GOV [osti.gov]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. regenhealthsolutions.info [regenhealthsolutions.info]
- 8. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 9. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
A Head-to-Head Battle of cGAS Inhibitors: PF-06928215 vs. G150
In the landscape of innate immunity research, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical sensor of cytosolic DNA, playing a pivotal role in the activation of the STING (stimulator of interferon genes) pathway. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. This guide provides a comparative analysis of two prominent cGAS inhibitors, PF-06928215 and G150, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
At a Glance: Key Performance Metrics
A summary of the key quantitative data for this compound and G150 is presented below, highlighting the significant differences in their inhibitory profiles.
| Parameter | This compound | G150 |
| Target | Human cGAS | Human cGAS |
| Biochemical IC50 | 4.9 µM[1][2] | 10.2 nM[3][4][5][6][7][8] |
| Cellular Activity (THP-1 cells) | No activity observed[9][10][11] | IC50 = 1.96 µM (IFNB1 expression)[7] |
| Cellular Activity (Primary Human Macrophages) | Not Reported | IC50 = 0.62 µM (IFNB1 expression)[7] |
| Selectivity | Binds to the cGAS active site.[1] | Highly selective for human cGAS over mouse cGAS (IC50 = 25,000 nM).[4][7] |
| Mechanism of Action | Substrate-competitive inhibitor, binds to the nucleotide-binding site.[1][10] | Binds to the ATP- and GTP-binding active site.[12][13] |
Delving into the Data: A Detailed Comparison
This compound: A High-Affinity Binder with a Cellular Conundrum
Developed through fragment-based screening and structure-based design, this compound emerged as a high-affinity inhibitor of human cGAS.[1] Biochemical assays demonstrated its ability to inhibit cGAS activity with an IC50 of 4.9 µM.[1][2] Surface plasmon resonance (SPR) studies further confirmed its high-affinity binding to the cGAS active site.[10]
Despite its promising biochemical profile, this compound surprisingly exhibited no inhibitory activity in cellular assays.[9][10][11] When tested in THP-1 cells, a human monocytic cell line commonly used to study innate immune responses, this compound failed to suppress dsDNA-induced interferon-beta (IFN-β) expression, even at concentrations up to 100 µM.[9] This lack of cellular efficacy was not due to cytotoxicity.[9] The discrepancy between its biochemical potency and cellular inactivity remains a key point of consideration for researchers.
G150: A Potent and Cell-Permeable Inhibitor of Human cGAS
In contrast to this compound, G150 stands out for its potent inhibition of human cGAS both in biochemical and cellular contexts. Discovered through a high-throughput screening campaign, G150 boasts a remarkable biochemical IC50 of 10.2 nM for human cGAS.[3][4][5][6][7][8]
Crucially, this potency translates into significant cellular activity. In dsDNA-stimulated THP-1 cells, G150 effectively suppressed the expression of IFN-β and the chemokine CXCL10 with IC50 values of 1.96 µM and 7.57 µM, respectively.[5] Its efficacy was even more pronounced in primary human macrophages, where it inhibited IFNB1 and CXCL10 expression with IC50 values of 0.62 µM and 0.87 µM, respectively.[5] Furthermore, G150 demonstrated high selectivity for human cGAS, with negligible activity against the mouse ortholog.[4][7]
Experimental Corner: Methodologies Unveiled
To provide a comprehensive understanding of the data presented, this section details the key experimental protocols used to characterize this compound and G150.
Biochemical Inhibition Assays
This compound: Fluorescence Polarization (FP) Assay [9]
This novel high-throughput assay was developed to identify and optimize cGAS inhibitors.
-
Principle: The assay measures the displacement of a Cy5-labeled cGAMP probe from a high-affinity monoclonal antibody by the cGAMP produced by cGAS.
-
Protocol:
-
Recombinant human cGAS is incubated with ATP, GTP, and a dsDNA activator in the presence of varying concentrations of the inhibitor.
-
The enzymatic reaction is allowed to proceed, leading to the production of cGAMP.
-
The reaction is stopped, and the Cy5-labeled cGAMP probe and the specific monoclonal antibody are added.
-
The fluorescence polarization is measured. A decrease in polarization indicates the production of unlabeled cGAMP, which competes with the labeled probe for antibody binding.
-
IC50 values are calculated from the dose-response curves.
-
G150: High-Throughput Luminescence-Based Assay [12]
This assay measures the consumption of ATP during the cGAS-catalyzed reaction.
-
Principle: The amount of remaining ATP after the cGAS reaction is quantified using a luciferase-based system, where light output is proportional to the ATP concentration.
-
Protocol:
-
Recombinant human cGAS is incubated with ATP, GTP, and a dsDNA activator in the presence of various concentrations of the inhibitor.
-
Following the enzymatic reaction, a reagent containing luciferase and luciferin (B1168401) is added.
-
The luminescence is measured, and a decrease in signal compared to the no-enzyme control indicates cGAS activity.
-
Inhibition is determined by the rescue of the luminescent signal in the presence of the inhibitor.
-
IC50 values are determined from the resulting dose-response curves.
-
Cellular Inhibition Assays
THP-1 Cell-Based Assay for IFN-β Expression [5][14]
This assay is widely used to assess the cellular activity of cGAS inhibitors.
-
Principle: The assay measures the inhibition of dsDNA-induced expression of interferon-beta (IFN-β) mRNA in THP-1 cells.
-
Protocol:
-
THP-1 cells are pre-treated with various concentrations of the cGAS inhibitor for a specified period (e.g., 1 hour).
-
The cells are then stimulated with a dsDNA ligand (e.g., herring testes DNA) to activate the cGAS-STING pathway.
-
After an incubation period (e.g., 4-6 hours), total RNA is extracted from the cells.
-
The expression levels of IFNB1 mRNA are quantified using quantitative real-time PCR (qRT-PCR).
-
The IC50 value is calculated based on the dose-dependent inhibition of IFNB1 mRNA expression.
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating cGAS inhibitors.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for cellular cGAS inhibition assay.
Conclusion: A Tale of Two Inhibitors
The comparative analysis of this compound and G150 reveals two distinct profiles for cGAS inhibition. This compound serves as a valuable tool compound for biochemical and structural studies due to its high-affinity binding to the cGAS active site. However, its lack of cellular activity limits its utility in cell-based and in vivo investigations.
In contrast, G150 emerges as a potent and selective inhibitor of human cGAS with demonstrated efficacy in cellular models. Its ability to suppress the cGAS-STING pathway in both a human cell line and primary immune cells makes it a more promising candidate for further preclinical and potentially clinical development for the treatment of cGAS-driven inflammatory diseases. Researchers should carefully consider these distinct characteristics when selecting a cGAS inhibitor for their specific experimental needs.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-06928215 Cross-reactivity with STING Pathway Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the cGAS inhibitor, PF-06928215, with other key components of the STING (Stimulator of Interferon Genes) signaling pathway. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Data Presentation
This compound is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), the enzyme responsible for producing the secondary messenger cyclic GMP-AMP (cGAMP) which in turn activates the STING pathway.[1][2][3] Experimental evidence strongly indicates that this compound is highly selective for cGAS and does not exhibit significant cross-reactivity with downstream components of the STING pathway, namely STING itself, TANK-binding kinase 1 (TBK1), or Interferon regulatory factor 3 (IRF3).
While direct binding or enzymatic inhibition assays of this compound against STING, TBK1, and IRF3 are not extensively reported in publicly available literature, cellular assay data provides compelling evidence for its selectivity. In studies measuring interferon-beta (IFN-β) production—a key output of STING pathway activation—this compound showed no inhibitory activity in cellular assays, even at concentrations where it effectively inhibits cGAS biochemically.[1][3] This lack of cellular activity in a downstream reporter assay suggests that the compound does not interfere with the signaling steps post-cGAS activation.
| Component | Interaction with this compound | Quantitative Data | Supporting Evidence |
| cGAS | High-affinity inhibitor | KD = 200 nM | Biochemical and structural data confirm direct binding to the cGAS active site.[1][2] |
| STING | No significant interaction reported | - | The lack of inhibition in cellular IFN-β reporter assays suggests no functional interference with STING activation by cGAMP.[1][3] |
| TBK1 | No significant interaction reported | - | Cellular assays show no inhibition of IFN-β production, a process dependent on TBK1 activity. A known TBK1 inhibitor used as a positive control showed potent inhibition.[1][3] |
| IRF3 | No significant interaction reported | - | The absence of effect on IFN-β expression indicates no interference with IRF3 phosphorylation or its subsequent transcriptional activity.[1][3] |
Signaling Pathway Diagram
The following diagram illustrates the canonical STING signaling pathway, highlighting the point of inhibition by this compound.
Experimental Protocols
cGAS Biochemical Inhibition Assay (Fluorescence Polarization)
This assay is utilized to determine the direct inhibitory effect of a compound on cGAS enzymatic activity.
-
Principle: The assay measures the production of 2'3'-cGAMP by cGAS. A novel fluorescence polarization (FP)-based assay has been developed for high-throughput screening. This assay employs a Cy5-labeled cGAMP tracer and a high-affinity monoclonal antibody that specifically recognizes cGAMP. Inhibition of cGAS results in lower levels of cGAMP, leading to a decrease in the FP signal.[1][2]
-
Materials:
-
Recombinant human cGAS enzyme
-
dsDNA (e.g., herring testes DNA)
-
ATP and GTP
-
Cy5-labeled cGAMP
-
Anti-cGAMP monoclonal antibody
-
Test compound (this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
cGAS enzyme and dsDNA are pre-incubated with the compound.
-
The enzymatic reaction is initiated by the addition of ATP and GTP.
-
The reaction is incubated for a defined period (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the detection reagents (Cy5-cGAMP and anti-cGAMP antibody) are added.
-
After incubation to allow for binding equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cellular STING Activity Assay (IFN-β Reporter Assay)
This assay assesses the functional consequence of STING pathway activation or inhibition in a cellular context.
-
Principle: A human cell line (e.g., HEK293T) is engineered to express a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the production of IFN-β and, consequently, the expression of luciferase. The luminescence signal is proportional to the level of pathway activation.
-
Materials:
-
HEK293T cells stably expressing an IFN-β-luciferase reporter
-
Transfection reagent
-
dsDNA (e.g., ISD - Interferon Stimulatory DNA) to stimulate the pathway
-
Test compound (this compound)
-
Positive control (e.g., a known TBK1 inhibitor)
-
Luciferase assay reagent
-
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound or positive control.
-
The STING pathway is stimulated by transfecting the cells with dsDNA.
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and luminescence is measured using a luminometer.
-
The effect of the compound on IFN-β promoter activity is determined by comparing the luminescence signal in treated versus untreated, stimulated cells.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the cross-reactivity of this compound.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PF-06928215 in Autoimmune Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of PF-06928215, a potent inhibitor of cyclic GMP-AMP synthase (cGAS), in various preclinical models of autoimmune diseases. This compound targets the cGAS-STING signaling pathway, a critical component of the innate immune system that has been implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[1][2][3] Inappropriate activation of this pathway by self-DNA can lead to a cascade of inflammatory responses.[1][2][3][4] This document summarizes the available experimental data, details relevant methodologies, and compares the performance of this compound with other cGAS inhibitors.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cGAS. This activation leads to the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING). Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 induces the expression of type I interferons (IFN-α/β) and other inflammatory cytokines, driving the autoimmune response.
Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and compare it with other known cGAS inhibitors. Currently, comprehensive in vivo comparative data for this compound across different autoimmune disease models is limited in publicly available literature.
Table 1: In Vitro Inhibitory Activity of cGAS Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | cGAS | Fluorescence Polarization | 4.9 μM | [1][3] |
| RU.521 | cGAS | Macrophage-based assay | 700 nM | [5] |
| G150 | cGAS | In vitro and in vivo experiments | Not specified | |
| Suramin | cGAS (dsDNA binding) | Not specified | Not specified | [5] |
| Aspirin | cGAS (acetylation) | Not specified | Not specified | [5] |
Table 2: Efficacy of this compound in Preclinical Autoimmune Models (Qualitative)
| Disease Model | Key Findings | Reference |
| Aicardi-Goutieres Syndrome (AGS) / Systemic Lupus Erythematosus (SLE) (Trex1-deficient mice) | The cGAS-STING pathway is a key driver of the lethal autoimmune disease in this model. While this compound was developed as a tool to probe this pathway, specific in vivo efficacy data for this compound in this model is not detailed in the provided search results. However, genetic ablation of cGAS rescues the phenotype, highlighting the therapeutic potential of cGAS inhibitors.[1] | [1] |
| Cardiomyopathy | In a model of palmitate-induced contractile impairment in cardiomyocytes, this compound was shown to alleviate the impairment by directly impeding cGAS's catalytic activity. | |
| Cellular Assays (THP-1 cells) | This compound was verified to bind to the cGAS active site in THP-1 cells. However, another study noted that despite its biochemical potency, it was unable to inhibit dsDNA sensing in these cells, suggesting that further improvements in potency may be required for cellular activity.[1][5] | [1][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to the evaluation of this compound.
In Vitro cGAS Inhibition Assay (Fluorescence Polarization)
This assay is designed to measure the inhibition of cGAS enzymatic activity in a high-throughput format.
-
Reaction Setup: cGAS activity is measured in a buffer solution (10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, 5 mM MgCl2, pH 7.5) containing 1 mM ATP, 0.3 mM GTP, 100 nM interferon stimulatory DNA (ISD; a 45-bp dsDNA), and 100 nM purified cGAS enzyme.
-
Compound Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated for 1 hour at room temperature to allow for the enzymatic synthesis of cGAMP.
-
Reaction Termination: The reaction is stopped by the addition of 50 mM EDTA.
-
Detection: Cy5-labeled cGAMP (2 nM) and a specific anti-cGAMP monoclonal antibody (16 nM) are added to the mixture.
-
Measurement: After a further 1-hour incubation at room temperature, the fluorescence polarization is read on a plate reader (excitation: 620 nm; emission: 688 nm). A decrease in fluorescence polarization indicates the displacement of Cy5-cGAMP from the antibody by the enzymatically produced cGAMP, thus reflecting cGAS activity.
General In Vivo Efficacy Study Workflow in a Mouse Model of Autoimmune Disease
The following workflow outlines a general approach for evaluating the in vivo efficacy of a cGAS inhibitor like this compound in a mouse model of autoimmune disease, such as the collagen-induced arthritis (CIA) model or the Trex1-deficient model for SLE.
Figure 2: Generalized workflow for in vivo efficacy testing of cGAS inhibitors.
Comparison with Alternatives
Several other small molecule inhibitors targeting the cGAS-STING pathway have been developed and evaluated. A comparison with these alternatives provides context for the therapeutic potential of this compound.
-
RU.521: This compound is a competitive inhibitor of cGAS that has demonstrated efficacy in reducing interferon expression in primary macrophages from autoimmune mice.[5] It acts by occupying the catalytic site of cGAS and competing with ATP.[5]
-
G150: A novel small-molecule inhibitor that binds to cGAS and has shown effective inhibition in both in vitro and in vivo experiments, leading to reduced levels of inflammatory factors.
-
Suramin: This molecule acts as a nucleic acid analog, preventing the binding of dsDNA to cGAS, thereby inhibiting its activation.[5]
-
Aspirin: This common non-steroidal anti-inflammatory drug (NSAID) has been shown to inhibit human cGAS activity by acetylating specific lysine (B10760008) residues.[5] It has demonstrated improvement in DNA-mediated autoimmune responses in mice and patients with AGS.[5]
Conclusion
This compound is a high-affinity, active-site inhibitor of cGAS with demonstrated in vitro activity.[1][3][4] The cGAS-STING pathway is a compelling target for the treatment of a range of autoimmune diseases. While the preclinical development of this compound has provided a valuable chemical tool for probing the function of cGAS, publicly available in vivo efficacy data across multiple, distinct autoimmune disease models remains limited. Further studies are required to fully elucidate its therapeutic potential and to establish a clear comparative efficacy profile against other cGAS-STING pathway inhibitors in relevant in vivo settings. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers designing and interpreting future studies in this promising area of drug discovery.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 4. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-06928215 and Other Commercially Available cGAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway has been implicated in a variety of autoimmune and inflammatory diseases, making cGAS a promising therapeutic target. This guide provides an objective, data-driven comparison of the commercially available cGAS inhibitor PF-06928215 with other key inhibitors, supported by experimental data and detailed methodologies.
The cGAS-STING Signaling Pathway
The cGAS-STING signaling cascade is initiated when cGAS binds to double-stranded DNA (dsDNA) in the cytoplasm. This binding triggers a conformational change in cGAS, activating its enzymatic function. cGAS then catalyzes the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum. This binding event leads to a conformational change and activation of STING, which then translocates to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Quantitative Comparison of cGAS Inhibitors
The following tables summarize the in vitro and cellular inhibitory activities of this compound and other commercially available cGAS inhibitors. The data is compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Biochemical Activity of cGAS Inhibitors
| Compound | Target Species | IC50 | Kd | Assay Type |
| This compound | Human | 4.9 µM[1][2] | 0.2 µM[3] | Fluorescence Polarization |
| G140 | Human | 14.0 nM[3] | - | Biochemical |
| Mouse | 442 nM[3] | - | Biochemical | |
| G150 | Human | 10.2 nM[3][4] | - | Biochemical |
| Mouse | >25,000 nM[5] | - | Biochemical | |
| RU.521 | Human | 2.94 µM[6] | 36.2 nM[7] | Biochemical |
| Mouse | 0.11 µM[6] | - | Biochemical | |
| cGAS-IN-1 | Human | 2.28 µM[6] | - | Biochemical |
| Mouse | 1.44 µM[6] | - | Biochemical | |
| TDI-6570 | Mouse | 0.138 µM[8] | - | Biochemical |
Table 2: Cellular Activity of cGAS Inhibitors
| Compound | Cell Line | Species | IC50 | Endpoint Measured |
| This compound | THP-1 | Human | No activity reported in cellular assays[9] | IFN-β expression |
| G140 | THP-1 | Human | 1.7 µM[10] | IFNB1 mRNA |
| G150 | THP-1 | Human | 1.96 µM[4] | IFNB1 expression |
| RU.521 | THP-1 | Human | ~0.8 µM[11] | IFNB1 expression |
| Mouse Macrophages | Mouse | 0.7 µM[1] | Reporter activity | |
| cGAS-IN-4 | THP-1 | Human | 60 nM[6] | cGAMP production |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro cGAS Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against recombinant cGAS.
Caption: Workflow for the in vitro cGAS inhibition assay.
Materials:
-
Recombinant human or mouse cGAS
-
Double-stranded DNA (e.g., Herring Testis DNA)
-
ATP and GTP
-
Test inhibitor compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Assay plates (e.g., 384-well)
-
cGAMP detection kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme and DNA Preparation: Prepare a master mix of recombinant cGAS and dsDNA in assay buffer.
-
Substrate Preparation: Prepare a master mix of ATP and GTP in assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Reaction Initiation: Add the cGAS/dsDNA master mix to each well. Initiate the enzymatic reaction by adding the ATP/GTP master mix.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
cGAMP Quantification: Stop the reaction and quantify the amount of cGAMP produced using a validated detection method according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular STING Activation Assay
This protocol describes a general method to assess the ability of a cGAS inhibitor to block downstream STING signaling in a cellular context.
Caption: Workflow for a cellular STING activation assay.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
Test cGAS inhibitor
-
dsDNA (e.g., Herring Testis DNA)
-
Transfection reagent
-
Reagents for endpoint analysis (qRT-PCR, ELISA, or reporter assay)
Procedure:
-
Cell Seeding: Seed cells (e.g., THP-1 cells) in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the cGAS inhibitor for a specified time (e.g., 1-2 hours).
-
STING Pathway Stimulation: Stimulate the cGAS-STING pathway by transfecting dsDNA into the cells using a suitable transfection reagent. Include appropriate controls (e.g., untreated, vehicle-treated, and stimulated without inhibitor).
-
Incubation: Incubate the cells for a period sufficient to induce a measurable downstream response (e.g., 6-24 hours).
-
Endpoint Analysis:
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR to measure the expression of IFN-β mRNA, normalized to a housekeeping gene.
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β protein using a specific ELISA kit.
-
Reporter Assay: For cells engineered with a reporter construct (e.g., luciferase under an IFN-stimulated response element), lyse the cells and measure reporter gene activity.
-
-
Data Analysis: Normalize the results to the stimulated control without inhibitor. Plot the normalized response against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
This compound is a potent biochemical inhibitor of human cGAS with a high binding affinity. However, its lack of reported cellular activity in initial studies highlights the challenge of translating in vitro potency to a cellular context. In contrast, inhibitors such as G140, G150, and RU.521 have demonstrated both biochemical and cellular activity, albeit with varying degrees of potency and species selectivity. The choice of a suitable cGAS inhibitor for research purposes will depend on the specific experimental system (human vs. mouse) and the desired application (in vitro biochemical assays vs. cellular or in vivo studies). This guide provides a foundation for making informed decisions in the selection and use of these valuable research tools.
References
- 1. regenhealthsolutions.info [regenhealthsolutions.info]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. cGAS (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The cGAS Inhibitor PF-06928215 Versus Genetic Knockdown for cGAS Pathway Interrogation
For researchers in immunology, inflammation, and drug discovery, the cGAS-STING pathway represents a critical signaling axis in innate immunity. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making the cyclic GMP-AMP synthase (cGAS) a key therapeutic target. Two primary methodologies are employed to probe and inhibit cGAS function: the small molecule inhibitor PF-06928215 and genetic knockdown techniques such as siRNA and CRISPR. This guide provides a comprehensive comparison of these approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their experimental needs.
Executive Summary
This compound is a potent, high-affinity, reversible, and competitive inhibitor of cGAS, offering temporal control over cGAS activity. In contrast, genetic knockdown methods provide a more complete but often irreversible inhibition of cGAS expression. The choice between these two powerful techniques hinges on the specific experimental question, the desired duration of inhibition, and the need for reversibility.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and the expected outcomes for cGAS genetic knockdown.
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | Genetic Knockout (CRISPR/Cas9) |
| Mechanism of Action | Competitive inhibitor of the cGAS active site | Post-transcriptional gene silencing | Permanent gene disruption |
| Target | cGAS enzymatic activity | cGAS mRNA | cGAS genomic DNA |
| Inhibition Type | Reversible | Transient | Permanent and heritable |
| IC50 | 4.9 µM[1] | Not Applicable | Not Applicable |
| Binding Affinity (Kd) | 0.2 µM[1] | Not Applicable | Not Applicable |
| Efficacy | Dose-dependent inhibition of cGAS activity | Typically >70% knockdown of mRNA/protein | Complete knockout of gene expression |
| Kinetics | Rapid onset and offset of action | Slower onset (24-48 hours)[2] | Permanent effect after successful editing |
| Off-Target Effects | Potential for off-target kinase inhibition, though reported to be selective[3][4] | Can have off-target effects through unintended mRNA binding | Potential for off-target genomic edits |
| Cellular Activity | Has shown limited activity in some cellular IFN-β reporter assays[1] | Demonstrated to reduce downstream signaling in cellular models[5][6] | Abrogates downstream signaling in response to cytosolic DNA[7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of cGAS inhibition and the experimental approaches to compare this compound and genetic knockdown, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and points of intervention.
References
- 1. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. RETRACTED: The cGAS-STING Pathway: A New Therapeutic Target for Ischemia–Reperfusion Injury in Acute Myocardial Infarction? [mdpi.com]
- 4. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Duck cGAS inhibits DNA and RNA virus replication by activating IFNs and antiviral ISGs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Benchmarking the inhibitory activity of PF-06928215 against novel cGAS inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of PF-06928215 against recently developed inhibitors of cyclic GMP-AMP synthase (cGAS). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and workflows to facilitate an objective evaluation of current cGAS inhibitor technologies.
Introduction to cGAS and its Inhibition
Cyclic GMP-AMP synthase (cGAS) is a pivotal innate immune sensor that detects cytosolic double-stranded DNA (dsDNA), a hallmark of pathogenic infection and cellular damage. Upon dsDNA binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. While crucial for host defense, aberrant cGAS activation by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. This compound was one of the first potent, high-affinity inhibitors of human cGAS to be developed.[1][2] This guide benchmarks its activity against a landscape of novel inhibitors that have since emerged.
Quantitative Comparison of cGAS Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and a selection of novel cGAS inhibitors. It is critical to note that the direct comparison of IC50 values can be challenging due to variations in assay methodologies, enzyme sources (human vs. mouse), and specific experimental conditions across different studies. Where available, details of the assay type are provided to offer context for the reported values.
| Inhibitor | Target Species | IC50 (µM) | Assay Type | Reference(s) |
| This compound | Human cGAS | 4.9 | Fluorescence Polarization | [2][3] |
| G150 | Human cGAS | 0.0102 | Biochemical Assay | [4] |
| G108 | Human cGAS | 0.0275 | Biochemical Assay | [4] |
| Compound C20 | Human cGAS | 2.28 | Pyrophosphatase-coupled Assay | [5] |
| Mouse cGAS | 1.44 | Pyrophosphatase-coupled Assay | [5] | |
| Compound 3 | Mouse cGAS | 0.97 | Pyrophosphatase-coupled Assay | [1] |
| RU.521 | Mouse cGAS | 0.11 | Biochemical Assay | [4] |
| Human cGAS | 2.94 | Biochemical Assay | [4] | |
| VENT-03 | Not specified | Potent (exact IC50 not disclosed) | Preclinical models | [6][7] |
| Hangzhou Zhongmei Huadong Pharmaceutical Cpd 5 | Human cGAS | 0.043 | Transcreener cGAMP Assay | [8] |
Experimental Protocols
Detailed methodologies for two common assays used to determine the inhibitory activity of cGAS inhibitors are provided below.
Fluorescence Polarization (FP) Assay
This assay is a high-throughput method for measuring the inhibition of cGAS activity. It relies on the competition between cGAMP produced by the enzyme and a fluorescently labeled cGAMP tracer for binding to a specific anti-cGAMP antibody.
Principle: In the absence of inhibition, cGAS produces cGAMP, which displaces a Cy5-labeled cGAMP from a high-affinity monoclonal antibody. This results in a low fluorescence polarization signal. When a cGAS inhibitor is present, less cGAMP is produced, allowing the Cy5-cGAMP to remain bound to the antibody, leading to a high fluorescence polarization signal.
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 10 mM HEPES, 140 mM NaCl, 0.01% Tween-20, 5 mM MgCl₂, pH 7.5).
-
Component Addition: To the reaction mixture, add ATP (1 mM), GTP (0.3 mM), dsDNA (e.g., 100 nM of 45 bp interferon-stimulatory DNA - ISD), and recombinant human cGAS (100 nM).
-
Inhibitor Incubation: Add the test inhibitor (e.g., this compound) at varying concentrations to the reaction mixture.
-
Enzymatic Reaction: Incubate the reaction for 1 hour at room temperature to allow for the synthesis of cGAMP.
-
Reaction Termination: Stop the enzymatic reaction by adding 50 mM EDTA.
-
Detection: Add Cy5-labeled cGAMP (2 nM) and a specific anti-cGAMP monoclonal antibody (16 nM).
-
Detection Incubation: Incubate the detection mixture for 1 hour at room temperature.
-
Measurement: Read the fluorescence polarization on a suitable plate reader with excitation at 620 nm and emission at 688 nm.
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence polarization signal against the inhibitor concentration.
Pyrophosphatase-Coupled Assay
This assay measures the nucleotidyltransferase activity of cGAS by quantifying the production of pyrophosphate (PPi), a byproduct of the cGAMP synthesis reaction.
Principle: cGAS produces cGAMP and PPi from ATP and GTP. A coupling enzyme, inorganic pyrophosphatase, hydrolyzes the PPi into two molecules of inorganic phosphate (B84403) (Pi). The resulting Pi can be detected using a colorimetric method, such as the malachite green assay. The amount of Pi produced is directly proportional to the cGAS activity.
Detailed Protocol: [11][12][13]
-
Reaction Setup: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.2, 5 mM MgCl₂, 0.1 mM EGTA) containing inorganic pyrophosphatase (0.25 U/mL).
-
Component Addition: Add ATP (50 µM), GTP (50 µM), and dsDNA (e.g., 1 µg/mL Herring Testis DNA) to the reaction buffer.
-
Inhibitor Incubation: Add the test inhibitor at various concentrations.
-
Enzymatic Reaction: Initiate the reaction by adding recombinant cGAS. Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., EDTA).
-
Detection: Add a malachite green solution to the quenched reaction and incubate for 45 minutes at room temperature to allow for color development.
-
Measurement: Measure the absorbance at 620 nm using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the concentration of phosphate released in each reaction and calculate the IC50 value for the inhibitor.
Visualizing the Landscape of cGAS Inhibition
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: The cGAS-STING signaling pathway and the point of inhibition.
Caption: A generalized workflow for in vitro cGAS inhibition assays.
References
- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 3. Discovery of this compound as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel cGAS inhibitors based on natural flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Discovery of VENT-03: A Novel Clinical cGAS Inhibitor for the Treatment of SLE and Other Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 8. Hangzhou Zhongmei Huadong Pharmaceutical discovers new cGAS inhibitors | BioWorld [bioworld.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. A pyrophosphatase-coupled assay to monitor the NTase activity of cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for PF-06928215: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational handling and disposal of the cGAS inhibitor PF-06928215.
This document outlines the recommended procedures for the proper disposal of this compound, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must always prioritize safety and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
Core Safety and Handling Principles
Before any disposal procedure, it is critical to handle this compound with appropriate care. As a bioactive small molecule, it should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of any dust or aerosols by handling the compound in a well-ventilated area or a chemical fume hood.
Spill Management:
-
In case of a spill, isolate the area to prevent further contamination.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.
-
For liquid spills (if dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Quantitative Data for Handling and Disposal
The following table summarizes key parameters and recommendations for the safe handling and disposal of this compound and similar laboratory research compounds.
| Parameter | Guideline | Recommendations and Considerations |
| Chemical State | Solid (as typically supplied) or in solution | Handle solids in a manner that avoids dust formation. Solutions should be handled based on the hazards of the solvent used. |
| Storage | Store in a cool, dry, and well-ventilated area. | Follow supplier recommendations for optimal storage temperature to maintain compound integrity. |
| Waste Classification | Treat as hazardous chemical waste. | In the absence of specific data, assume the compound has unknown toxicity and treat it with the highest level of precaution. |
| Container for Solid Waste | Clearly labeled, sealed, and puncture-resistant container. | Label should include "Hazardous Waste," the chemical name "this compound," and any known hazard information. |
| Container for Liquid Waste | Compatible, leak-proof container with a secure cap. | The container material must be compatible with the solvent used to dissolve this compound. Label clearly as with solid waste. |
| Contaminated Materials | Dispose of as hazardous waste. | This includes items such as pipette tips, centrifuge tubes, gloves, and absorbent materials used for spill cleanup. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following protocol provides a general workflow.
1. Waste Segregation and Collection:
- Solid Waste: Collect unadulterated or expired solid this compound in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
- Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be collected in a designated hazardous waste container.
2. Labeling:
- All waste containers must be clearly and accurately labeled. The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The approximate concentration and solvent (for liquid waste)
- The date the waste was first added to the container.
3. Storage of Waste:
- Store waste containers in a designated and secure secondary containment area.
- This area should be away from general laboratory traffic and incompatible materials.
- Ensure the storage area is well-ventilated.
4. Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Do not attempt to dispose of this compound down the drain or in the regular trash.
- Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow and Signaling Pathway Visualizations
To further aid in the understanding of this compound's context and the necessary handling precautions, the following diagrams illustrate a logical disposal workflow and the biological pathway it inhibits.
Caption: A logical workflow for the safe disposal of this compound.
Caption: Inhibition of the cGAS-STING pathway by this compound.
Personal protective equipment for handling PF-06928215
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of PF-06928215, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate personal protective equipment. The following table summarizes the required PPE based on a comprehensive review of available safety data.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes or aerosolized particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | Use a NIOSH-approved respirator if there is a risk of inhalation, such as when handling large quantities or if engineering controls are not sufficient. |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial to minimize risk and prevent environmental contamination.
Handling Protocol
-
Preparation: Before handling, ensure that the Safety Data Sheet (SDS) is readily available and has been reviewed by all personnel involved. The work area should be clean, uncluttered, and located in a well-ventilated space, preferably within a chemical fume hood.
-
Weighing and Aliquoting: When weighing the solid compound, perform the task in a designated area with minimal air disturbance to avoid aerosolization. Use appropriate tools to handle the powder.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly clean the work area and any equipment used. Dispose of all contaminated PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental release and ensure regulatory compliance.
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. The compound should be in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, tubes): Dispose of as chemical waste in a designated, labeled container.
-
Contaminated PPE: All used gloves, lab coats, and other disposable PPE should be disposed of as chemical waste in a designated, labeled container.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
